APN-C3-PEG4-azide
Description
Properties
IUPAC Name |
4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJRGOKGCBEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for APN-C3-PEG4-azide, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a single, detailed public-domain protocol, this document outlines a logical, multi-step synthesis based on established organic chemistry principles and published methods for analogous compounds.
Introduction
This compound is a valuable chemical tool in drug discovery, particularly in the design and synthesis of PROTACs. These novel therapeutic agents leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The structure of this compound is modular, comprising:
-
An Aminopropargyl (APN) group, which can serve as a reactive handle.
-
A three-carbon (C3) alkyl spacer.
-
A tetraethylene glycol (PEG4) unit, which enhances solubility and provides optimal spacing.
-
An azide functional group, enabling covalent linkage to molecules via "click chemistry."
This guide details a feasible five-step synthetic pathway to construct this linker, providing theoretical experimental protocols for each stage.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the preparation of two key fragments, followed by their coupling and a final deprotection step. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of Fragment A: N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine
Step 1: Synthesis of mono-Boc-1,3-diaminopropane
This procedure selectively protects one of the two primary amine groups of 1,3-diaminopropane.
-
Materials: 1,3-Diaminopropane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 1,3-diaminopropane (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (0.95 eq) in DCM to the stirred solution.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield mono-Boc-1,3-diaminopropane.
-
Step 2: Synthesis of N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine
This step introduces the propargyl group to the unprotected amine.
-
Materials: mono-Boc-1,3-diaminopropane, Propargyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Protocol:
-
Dissolve mono-Boc-1,3-diaminopropane (1.0 eq) in ACN in a round-bottom flask.
-
Add K₂CO₃ (2.0 eq) to the solution.
-
Add propargyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine.
-
Synthesis of Fragment B: Azido-PEG4-acetic acid
Step 3: Synthesis of 1-Azido-11-hydroxy-3,6,9-trioxaundecane
This two-step, one-pot procedure converts one of the terminal hydroxyl groups of tetraethylene glycol to an azide.
-
Materials: Tetraethylene glycol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Sodium azide (NaN₃), Dichloromethane (DCM), Dimethylformamide (DMF).
-
Protocol:
-
Dissolve tetraethylene glycol (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C.
-
Slowly add MsCl (1.1 eq) and stir the reaction at 0 °C for 2-3 hours.
-
After the formation of the mesylate is confirmed by TLC, add DMF and NaN₃ (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the azido-alcohol.
-
Step 4: Synthesis of Azido-PEG4-acetic acid
This step involves the alkylation of the remaining hydroxyl group followed by hydrolysis of the resulting ester.
-
Materials: 1-Azido-11-hydroxy-3,6,9-trioxaundecane, Sodium hydride (NaH), tert-Butyl bromoacetate, Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the azido-alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise and stir for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Dissolve the crude tert-butyl ester in a mixture of DCM and TFA (1:1) and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield Azido-PEG4-acetic acid.
-
Final Assembly and Deprotection
Step 5: Coupling and Deprotection to Yield this compound
This final stage involves an amide coupling followed by the removal of the Boc protecting group.
-
Materials: N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine, Azido-PEG4-acetic acid, HATU, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve Azido-PEG4-acetic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude Boc-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in a mixture of DCM and TFA (1:1) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove residual TFA.
-
The final product, this compound, can be further purified by reverse-phase HPLC if necessary.
-
Data Presentation
The following table summarizes the expected key quantitative data for the synthesis.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (%) |
| 1 | mono-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | 70-85 | >95 |
| 2 | N-Boc-N'-(prop-2-yn-1-yl)propane-1,3-diamine | C₁₁H₂₀N₂O₂ | 212.29 | 60-75 | >95 |
| 3 | 1-Azido-11-hydroxy-3,6,9-trioxaundecane | C₈H₁₇N₃O₄ | 219.24 | 75-90 | >98 |
| 4 | Azido-PEG4-acetic acid | C₁₀H₁₉N₃O₆ | 277.27 | 80-95 | >98 |
| 5 | This compound | C₁₉H₃₄N₆O₅ | 426.51 | 50-70 (over 2 steps) | >95 (HPLC) |
Signaling Pathway Application
This compound is a linker used in the construction of PROTACs. The general mechanism of action for a PROTAC is to induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
Caption: General mechanism of PROTAC-induced protein degradation.
Disclaimer
The synthetic protocols described in this document are theoretical and based on established chemical reactions. These procedures should only be carried out by qualified chemists in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purity are estimates and may vary depending on the specific reaction conditions and purification techniques employed.
An In-depth Technical Guide to APN-C3-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
APN-C3-PEG4-azide is a specialized chemical tool, not a therapeutic agent with a direct mechanism of action, but a technologically significant heterobifunctional linker. Its primary application is in the field of chemical biology and drug discovery, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the core chemical mechanisms of this compound, providing a technical foundation for its application in covalent ligand development and targeted protein degradation. We will detail its constituent reactive moieties, the strategic advantages of its use, and provide hypothetical, yet representative, experimental protocols for its implementation.
Core Chemical Identity and Function
This compound is a molecule designed with two distinct reactive ends, separated by a polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules.
-
APN (3-Arylpropiolonitrile) Moiety : This component is a highly specific, cysteine-reactive electrophile. It engages with the thiol group of a cysteine residue on a protein or peptide to form a stable thioether bond.[1][2][3] This reaction is noted for its high selectivity and the superior stability of the resulting conjugate compared to those formed with more traditional maleimide-based reagents, particularly under in vivo conditions.[2][4]
-
Azide Moiety (-N3) : This functional group is a cornerstone of "click chemistry." It readily and specifically reacts with alkyne-containing molecules through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a stable triazole ring, securely linking the this compound to a second molecule of interest.
-
PEG4 Spacer : The tetraethylene glycol linker provides spacing and influences the physicochemical properties of the final conjugate. PEG linkers are known for their hydrophilicity, which can enhance the solubility and bioavailability of the resulting molecule. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the two conjugated entities, which is crucial for the formation of a productive ternary complex.
Mechanism of Action in PROTAC Synthesis
The "mechanism of action" of this compound is its chemical functionality in building a PROTAC. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.
The synthesis of a PROTAC using this compound would typically follow these steps:
-
Reaction with a POI Ligand : A ligand that binds to the target protein and contains a reactive cysteine is reacted with the APN moiety of the linker. This forms a stable covalent bond between the POI ligand and the linker.
-
Reaction with an E3 Ligase Ligand : A ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon) that has been functionalized with an alkyne group is then "clicked" to the azide end of the POI ligand-linker conjugate.
The final product is a PROTAC molecule where the POI ligand and the E3 ligase ligand are connected by the this compound linker. This PROTAC can then be introduced to a biological system to effect the degradation of the target protein.
The biological mechanism of action of the resulting PROTAC is illustrated in the signaling pathway diagram below.
Quantitative Data
As this compound is a linker, it does not possess intrinsic biological activity that can be quantified by metrics such as IC50, DC50, or binding affinity (Kd). These parameters are properties of the final PROTAC molecule and are highly dependent on the specific POI ligand and E3 ligase ligand used. The table below presents a hypothetical comparison to illustrate how linker length, a key feature of this compound, can influence the performance of a resulting PROTAC.
| PROTAC Component | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Notes |
| POI Ligand X + E3 Ligand Y | 10 | >1000 | <20 | Linker may be too short for optimal ternary complex formation. |
| POI Ligand X + E3 Ligand Y | 18 (PEG4) | 50 | >90 | Optimal linker length for productive ternary complex formation. |
| POI Ligand X + E3 Ligand Y | 25 | 250 | 75 | Linker may be too long, leading to less stable ternary complex. |
This data is illustrative and not based on a specific published study of this compound. The efficacy of a PROTAC is highly sensitive to linker composition and length, and empirical testing is required for optimization.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PROTAC using this compound.
Conjugation of POI Ligand to this compound (Thiol-Ene Reaction)
Objective: To covalently link a cysteine-containing POI ligand to the APN moiety of the linker.
Materials:
-
Cysteine-containing POI Ligand
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) or reverse-phase HPLC system for purification
Procedure:
-
Prepare a stock solution of the cysteine-containing POI ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the POI ligand stock solution to the buffer and mix gently.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the reaction mixture.
-
Incubate the reaction at room temperature for 2-12 hours with gentle agitation.
-
Monitor the reaction progress using LC-MS to observe the formation of the desired conjugate.
-
Once the reaction is complete, purify the POI ligand-linker conjugate using SEC or reverse-phase HPLC to remove unreacted starting materials.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Conjugation of POI Ligand-Linker to E3 Ligase Ligand (Click Chemistry)
Objective: To "click" the azide-functionalized POI ligand-linker conjugate to an alkyne-functionalized E3 ligase ligand.
Materials:
-
Purified POI ligand-linker-azide conjugate
-
Alkyne-functionalized E3 ligase ligand
-
For CuAAC:
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Reaction Solvent: e.g., a mixture of DMSO and water
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the POI ligand-linker-azide conjugate and the alkyne-functionalized E3 ligase ligand in the reaction solvent.
-
For CuAAC: a. Prepare a fresh solution of sodium ascorbate in water. b. Prepare a solution of CuSO4 and THPTA in water. c. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
For SPAAC (if using a strained alkyne like DBCO or BCN): a. Simply mix the azide and strained alkyne components. No catalyst is needed.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within an hour.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Purify the final PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Conclusion
This compound is a sophisticated and valuable tool for the construction of complex biomolecules, particularly PROTACs. Its cysteine-specific reactivity via the APN moiety offers enhanced stability over traditional methods, while the azide group provides access to the robust and versatile click chemistry platform. Understanding the distinct chemical mechanisms of each functional end of this linker is paramount for its successful application in the development of novel therapeutics and chemical probes. The provided conceptual framework and protocols serve as a guide for researchers to harness the potential of this powerful bifunctional linker in their drug discovery and development endeavors.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APN PEG | BroadPharm [broadpharm.com]
- 4. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
APN-C3-PEG4-azide: A Technical Guide for Drug Development Professionals
CAS Number: 2183440-32-4
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on APN-C3-PEG4-azide, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its application in bioconjugation, and its role in the broader context of targeted protein degradation.
Core Concepts and Applications
This compound is a versatile chemical tool employed in the development of PROTACs, which are novel therapeutic modalities designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2] This linker molecule possesses two distinct reactive moieties connected by a flexible polyethylene glycol (PEG) spacer: a 3-arylpropiolonitrile (APN) group and an azide group.[3][4]
The APN group exhibits exquisite chemoselectivity for the thiol group of cysteine residues within proteins, forming a stable covalent bond.[3] This "thiol-click" reaction is noted for the superior stability of the resulting conjugate in aqueous media, human plasma, and living cells. The azide functionality allows for facile conjugation to molecules containing an alkyne group via "click chemistry," specifically through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
This dual functionality enables the sequential or convergent synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein of interest (POI) and the other end to a ligand for an E3 ubiquitin ligase. The resulting PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2183440-32-4 | |
| Molecular Formula | C24H32N6O6 | |
| Molecular Weight | 500.6 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol 1: Thiol-Specific Conjugation using the APN Moiety
This protocol describes the selective labeling of a cysteine-containing protein with this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) or ultrafiltration system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the cysteine-containing protein in PBS buffer (pH 7.5-9.0) at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent before proceeding.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and byproducts by SEC or ultrafiltration, using an appropriate buffer for the purified conjugate.
-
Characterization: Characterize the resulting azide-functionalized protein to determine the degree of labeling using techniques such as mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO) to a desired concentration (e.g., 10 mM).
-
-
Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the copper(I)-ligand complex.
-
Reaction Mixture: In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule. A molar excess of the alkyne-containing molecule (e.g., 3-10 fold) is typically used.
-
Initiation: Add the copper-ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Purify the final PROTAC conjugate using a suitable method to remove excess reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides an alternative, copper-free method for conjugating the azide-functionalized protein to a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized protein
-
Strained alkyne-containing molecule (e.g., DBCO-E3 ligase ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-functionalized protein in the reaction buffer. Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the strained alkyne-containing molecule to the solution of the azide-functionalized protein.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by appropriate analytical techniques.
-
Purification: Purify the resulting PROTAC conjugate to remove any unreacted starting materials using a suitable method such as SEC or dialysis.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis of a PROTAC using this compound.
PROTAC Synthesis Workflow using this compound.
References
solubility of APN-C3-PEG4-azide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of APN-C3-PEG4-azide, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in experimental workflows.
Core Concepts
This compound is a molecule designed for click chemistry applications, featuring an APN (3-arylpropiolonitrile) group for thiol-specific conjugation and an azide group for reaction with alkynes. The inclusion of a polyethylene glycol (PEG) spacer (PEG4) is intended to enhance the aqueous solubility of the molecule and the resulting conjugates[1][2]. As a general principle, PEGylation is a widely recognized strategy to improve the pharmacological properties of molecules, including increased water solubility[2].
Quantitative Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Concentration | Method | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (199.78 mM) | Not specified | Ultrasonic assistance is required. The use of new, non-hygroscopic DMSO is recommended as absorbed water can significantly impact solubility. | [3][4] |
| In vivo formulation (Suspended) | 2.5 mg/mL | See Protocol Below | This is a suspended solution suitable for oral and intraperitoneal injection. | |
| In vivo formulation (Clear) | ≥ 2.5 mg/mL | See Protocol Below | This protocol yields a clear solution, though the saturation point is not known. Caution is advised for dosing periods exceeding half a month. |
General Solvent Compatibility
While specific quantitative data for this compound in a wider range of solvents is limited, the general solubility profile of similar PEGylated azide compounds provides valuable guidance. PEG-azide linkers are typically soluble in:
-
Water and aqueous buffers
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM) / Methylene Chloride
-
Chloroform
-
Acetonitrile
-
Tetrahydrofuran (THF)
They are generally less soluble in alcohols and toluene and insoluble in ether.
Experimental Protocols
Stock Solution Preparation in DMSO
A common protocol for preparing a high-concentration stock solution of this compound involves the use of DMSO.
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 0.1 mL of DMSO to get a 100 mg/mL solution).
-
Vortex the mixture briefly to wet the powder.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved. Intermittent heating to 37°C can aid in dissolution.
-
Once dissolved, store the stock solution appropriately. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
In Vivo Formulation Protocol (2.5 mg/mL)
This protocol describes the preparation of a 1 mL working solution of this compound for in vivo studies.
Materials:
-
25.0 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
In a sterile tube, add 100 μL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 μL of Tween-80 and mix until the solution is uniform.
-
Add 450 μL of Saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This procedure results in a 2.5 mg/mL suspended solution suitable for administration. To obtain a clear solution, further optimization or filtration may be necessary.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent and preparing a solution of this compound.
Caption: Workflow for this compound solvent selection.
References
Stability of APN-C3-PEG4-azide in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APN-C3-PEG4-azide is a heterobifunctional linker that is increasingly utilized in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a 3-arylpropiolonitrile (APN) group for cysteine-specific conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and an azide handle for click chemistry. Understanding the stability of this linker in aqueous buffers is critical for its effective storage, handling, and implementation in multi-step conjugation strategies. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for its constituent functional groups. While specific kinetic data for the intact molecule is not extensively published, this guide synthesizes related stability information and provides detailed protocols for researchers to conduct their own stability assessments.
Introduction to this compound
The rational design of bioconjugates relies on the use of well-defined linkers that can connect different molecular entities with high specificity and stability. This compound has emerged as a valuable tool in this context due to its dual functionalities. The APN group offers a highly selective reaction with cysteine residues, forming a stable thioether bond that is more resistant to hydrolysis and exchange reactions compared to traditional maleimide-based conjugates.[1][2][3][4][5] The azide group provides a bioorthogonal handle for subsequent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.
A critical, yet often overlooked, aspect of employing such linkers is their intrinsic stability in the aqueous buffers commonly used for bioconjugation and analysis. Instability can lead to the loss of reactive moieties, the formation of impurities, and reduced conjugation efficiency. This guide will dissect the stability of this compound by examining its core components.
Analysis of Functional Group Stability
The stability of this compound in aqueous buffers is primarily determined by the chemical resilience of its functional groups: the 3-arylpropiolonitrile (APN) moiety, the azide group, the PEG spacer, and the internal amide linkages.
3-Arylpropiolonitrile (APN) Group
The APN group is a key feature of this linker, designed for its chemoselective reaction with thiols. While the primary focus in the literature is the exceptional stability of the resulting APN-cysteine conjugate, the stability of the unreacted APN group is also a crucial consideration. The propiolonitrile is an electrophilic group, and its reactivity is the basis for the desired conjugation. In aqueous buffers, particularly at non-neutral pH, this group could be susceptible to hydrolysis, although it is generally considered to be more hydrolytically stable than many other thiol-reactive groups like maleimides.
Azide Group
Organic azides are widely used in bioconjugation due to their bioorthogonality and general stability. The azide functionality is known to be stable under a wide range of aqueous conditions, including those typically used for biological reactions. It is not susceptible to hydrolysis and is compatible with most common buffer components. However, it is important to note some general safety and compatibility considerations:
-
Reducing Agents: Strong reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide group. This is a critical consideration in protocols involving cysteine-containing biomolecules, where these reagents are often used.
-
Acids: Contact with strong acids should be avoided, as this can lead to the formation of volatile and potentially explosive hydrazoic acid.
-
Heavy Metals: Certain heavy metals can form unstable metal azides. While the copper used in CuAAC reactions is catalytic and complexed, care should be taken to avoid contamination with other metals.
PEG Spacer and Amide Linkages
The PEG spacer itself is highly stable and not prone to degradation under typical aqueous buffer conditions. The molecule also contains amide bonds. While amides are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, typically requiring elevated temperatures. In the pH range commonly used for bioconjugation (pH 6-8), the amide linkages within this compound are expected to be stable over the time course of most experimental procedures.
Quantitative Stability Data
As of the date of this guide, there is a lack of published quantitative stability data (e.g., half-life, degradation kinetics) for the intact this compound molecule across various aqueous buffers, pH levels, and temperatures. The data available in the literature predominantly focuses on the stability of the conjugate after the APN group has reacted with a cysteine.
To facilitate the generation and reporting of such data, the following table provides a template for researchers to document the stability of this compound under their specific experimental conditions.
Table 1: Stability of this compound in Aqueous Buffers (Template for Experimental Data)
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound | Degradation Products Observed | Analytical Method |
| PBS | 7.4 | 4 | 24 | Data Point | e.g., Hydrolyzed APN | HPLC-UV |
| PBS | 7.4 | 25 | 24 | Data Point | e.g., Hydrolyzed APN | HPLC-UV |
| Sodium Acetate | 5.0 | 25 | 24 | Data Point | e.g., Hydrolyzed APN | HPLC-UV |
| Tris-HCl | 8.0 | 25 | 24 | Data Point | e.g., Hydrolyzed APN | HPLC-UV |
| User-defined | X.X | XX | XX | Data Point | Specify | Specify |
Experimental Protocol for Stability Assessment
The following protocol provides a detailed methodology for assessing the stability of this compound in a given aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the percentage of intact this compound remaining after incubation in a specific aqueous buffer over a defined time period and at a set temperature.
Materials
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO or DMF)
-
HPLC-grade water and acetonitrile
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Incubation Samples:
-
In separate microcentrifuge tubes, add the desired aqueous buffer.
-
Spike the buffer with the this compound stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Prepare a "time zero" (T=0) sample by immediately adding an equal volume of a quenching solution (e.g., acetonitrile with 0.1% formic acid) to one of the tubes to stop any degradation. Store this sample at -20°C or analyze immediately.
-
-
Incubation:
-
Incubate the remaining sample tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove a tube, quench the reaction as described for the T=0 sample, and store it at -20°C until analysis.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase will likely be a gradient of water and acetonitrile, both potentially containing a small amount of an acid like formic acid to improve peak shape.
-
Set the UV detector to a wavelength where the APN moiety has strong absorbance (e.g., around 280-300 nm, to be determined empirically).
-
Inject the T=0 sample and develop a gradient to resolve the parent this compound peak from any impurities or degradation products.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatograms for each time point.
-
Calculate the percentage of remaining compound at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for assessing the stability of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Conclusion and Recommendations
This compound is a robust and versatile linker for advanced bioconjugation applications. Based on the known chemistry of its constituent parts, the molecule is expected to exhibit good stability under standard bioconjugation conditions (neutral pH, aqueous buffers, room temperature). The primary stability concerns are potential hydrolysis of the APN group under non-neutral pH conditions and the reduction of the azide group in the presence of reducing agents.
It is strongly recommended that researchers perform their own stability studies under the specific buffer conditions, temperatures, and timeframes relevant to their intended application. The experimental protocol provided in this guide offers a straightforward and reliable method for generating this critical data. For storage, this compound should be kept as a solid at -20°C, and stock solutions in anhydrous organic solvents should also be stored at low temperatures and protected from moisture. By understanding and verifying the stability of this linker, researchers can ensure the efficiency, reproducibility, and success of their bioconjugation strategies.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to APN-C3-PEG4-azide: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
APN-C3-PEG4-azide is a versatile heterobifunctional linker integral to the synthesis of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in drug development. Detailed experimental protocols, data presentation, and diagrams of relevant biological pathways are included to facilitate its practical application in a research setting.
Introduction to this compound
This compound is a molecule designed with two distinct reactive moieties connected by a polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. One end features a 3-arylpropiolonitrile (APN) group, which exhibits high reactivity and selectivity for cysteine residues on proteins. The other end terminates in an azide group, which is widely used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in the development of novel therapeutics. Its primary application is in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | References |
| Molecular Weight | ~500.6 g/mol | [1][2][3] |
| Molecular Formula | C24H32N6O6 | [2][4] |
| Purity | Typically ≥95% | |
| Appearance | Solid | |
| Storage | Store at -20°C | |
| Shipping Condition | Ambient Temperature | |
| Solubility | Soluble in DMSO and other organic solvents. |
Mechanism of Action in PROTACs
As a key component of a PROTAC, this compound serves as the linker that connects a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase (the "anchor"). The resulting PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization will be required for specific applications.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide moiety of this compound to an alkyne-functionalized molecule (e.g., a target protein ligand).
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess of this compound in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 in water.
-
To the reaction mixture containing the azide and alkyne, add the CuSO4 solution, followed by the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified using standard chromatographic methods.
Protocol for Cysteine Conjugation
This protocol describes the reaction of the APN group with a cysteine-containing molecule (e.g., an E3 ligase ligand or a protein).
Materials:
-
APN-functionalized molecule (from section 4.2)
-
Cysteine-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the cysteine-containing molecule in the reaction buffer.
-
Add a slight molar excess of the APN-functionalized molecule to the solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The progress of the reaction should be monitored.
-
The resulting conjugate can be purified by size-exclusion chromatography, dialysis, or other methods suitable for the specific molecules involved.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored as a solid at -20°C for long-term stability. Stock solutions in anhydrous solvents like DMSO can be prepared and stored at -80°C for several months.
-
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Work in a well-ventilated area. Avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, makes it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The experimental protocols and technical information provided in this guide are intended to serve as a starting point for the successful application of this reagent in the development of novel therapeutics.
References
An In-depth Technical Guide to the APN Group in APN-C3-PEG4-azide for Researchers and Drug Development Professionals
Introduction
APN-C3-PEG4-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This guide provides a detailed examination of the core component of this linker: the 3-Arylpropiolonitrile (APN) group. It will cover its mechanism of action, advantages over traditional reagents, experimental protocols for its use, and quantitative data on its stability.
The APN group is an electron-deficient alkyne derivative, featuring a nitrile and an aryl moiety, which grants it high reactivity and selectivity towards thiol groups, specifically those on cysteine residues within proteins.[4][5] This targeted reaction forms a stable thioether linkage, a crucial aspect for the efficacy and safety of targeted therapies. The remainder of the this compound molecule consists of a 3-carbon (C3) spacer, a 4-unit polyethylene glycol (PEG4) chain to enhance solubility, and a terminal azide group for click chemistry applications.
The APN Group: A Superior Alternative to Maleimides
The primary advantage of the APN group lies in the enhanced stability of the resulting bioconjugate compared to those formed with traditional maleimide reagents. Maleimide-thiol conjugates are susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to premature cleavage of the payload in vivo. This can decrease therapeutic efficacy and increase off-target toxicity.
The thioether bond formed by the reaction of the APN group with a cysteine residue is significantly more stable and resistant to this degradation pathway. This increased stability has been demonstrated in aqueous media, human plasma, and living cells.
Signaling Pathways and Experimental Workflows
As a chemical linker, this compound does not directly participate in or modulate a specific signaling pathway. Instead, it is a tool to create bioconjugates that can then be used to influence biological pathways. For example, in a PROTAC, the APN group would be part of the linker connecting a protein-targeting ligand to an E3 ligase-recruiting ligand, thereby inducing the degradation of the target protein via the ubiquitin-proteasome system.
Below are diagrams illustrating the chemical reaction of the APN group and a general workflow for its use in bioconjugation.
Caption: Reaction mechanism of the APN group with a protein's cysteine residue.
Caption: General experimental workflow for protein conjugation using this compound.
Quantitative Data: Stability Comparison
The stability of the APN-cysteine linkage has been quantitatively compared to the more traditional maleimide-cysteine linkage, demonstrating the superior stability of the APN conjugate.
| Parameter | APN-Conjugate (AgUox-APN-HSA) | Maleimide-Conjugate (AgUox-MAL-HSA) | Reference |
| In Vivo Serum Half-Life (late phase) | 17.1 hours | 12.0 hours | |
| In Vitro Stability (Blood Conditions) | No cleavage observed | Substantial cleavage observed | |
| Deconjugation in Serum (7 days at 37°C) | < 20% (for related N-aryl maleimides) | 35-67% (for N-alkyl maleimides) |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Protein Conjugation with this compound
This protocol is synthesized based on standard procedures for APN and maleimide conjugations.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein with accessible cysteine residue(s)
-
Thiol-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-9.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Purification equipment (e.g., size exclusion chromatography column, centrifugal filters)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Store unused stock solution in the dark at -20°C for up to one month.
-
-
Protein Preparation:
-
Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the conjugation buffer. Ensure the buffer is degassed to minimize thiol oxidation.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation.
-
Add a 10-100x molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.
-
If using Dithiothreitol (DTT) instead of TCEP, the excess DTT must be removed by dialysis or desalting column before adding the APN reagent.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). This ratio may need to be optimized for your specific protein.
-
Gently mix the reaction solution.
-
Flush the vial with inert gas, seal tightly, and protect from light.
-
Incubate at room temperature for 2-12 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove unreacted this compound and other small molecules from the conjugated protein using size exclusion chromatography (SEC) or centrifugal ultrafiltration.
-
-
Storage:
-
For immediate use, store the purified conjugate at 4°C. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Protocol 2: Azide-Alkyne Click Chemistry Reaction (Post-Conjugation)
The azide group on the now protein-conjugated linker can be used for click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
APN-conjugated protein with a terminal azide
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
Procedure:
-
Reaction Setup:
-
In a suitable reaction buffer (e.g., PBS, pH 7.4), combine the azide-functionalized protein and the alkyne-containing molecule.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and TBTA.
-
-
Reaction Initiation:
-
Add the catalyst components to the protein-alkyne mixture. A typical final concentration would be 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM TBTA.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final bioconjugate using SEC or another appropriate chromatography method to remove the catalyst and excess reagents.
-
Conclusion
The 3-Arylpropiolonitrile (APN) group is a highly effective thiol-reactive moiety that offers significant advantages in bioconjugation, most notably the formation of exceptionally stable thioether bonds. This makes this compound an invaluable tool for researchers and drug developers, enabling the construction of robust and reliable bioconjugates such as ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the successful application of this versatile chemical linker in a variety of research and development settings.
References
The Strategic Advantage of the PEG4 Linker in APN-C3-PEG4-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the pivotal role of the discrete polyethylene glycol (PEG) linker, specifically the four-unit PEG4 moiety, within the heterobifunctional linker APN-C3-PEG4-azide. This molecule is meticulously designed for the precise and stable conjugation of biomolecules, offering significant advantages in the development of targeted therapeutics.
This compound is a sophisticated chemical tool comprised of three key functional components: a 3-arylpropiolonitrile (APN) group for cysteine-specific conjugation, a terminal azide group for bioorthogonal "click" chemistry, and a central PEG4 linker. While the APN and azide functionalities provide the means of attachment, it is the PEG4 linker that imparts a host of desirable physicochemical properties to the resulting bioconjugate, profoundly influencing its biological behavior.
Core Functions of the PEG4 Linker
The inclusion of a PEG4 spacer in bioconjugation strategies is a deliberate choice to address several common challenges in drug development. Its primary roles include:
-
Enhanced Hydrophilicity and Solubility: A frequent hurdle in the development of bioconjugates is the poor aqueous solubility of many potent small molecule drugs or other moieties. The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the conjugate, mitigating the risk of aggregation and improving its handling and formulation.[1][2] This is particularly crucial for maintaining the stability and bioavailability of the therapeutic payload.[2]
-
Improved Pharmacokinetics and Reduced Immunogenicity: The PEG4 linker creates a hydrophilic "shield" around the conjugated molecule.[3] This hydration layer can mask immunogenic epitopes, potentially reducing the risk of an immune response against the conjugate.[2] Furthermore, this shielding effect can protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids and prolonging its circulation half-life. An extended half-life can lead to improved drug exposure at the target site and a better overall therapeutic index.
-
Optimal Spatial Separation and Reduced Steric Hindrance: The defined and flexible nature of the PEG4 linker provides critical spatial separation between the conjugated biomolecule (e.g., an antibody or a protein ligand) and the payload or second binding moiety. This spacing is vital for preserving the biological activity of the protein by preventing the attached molecule from sterically hindering its binding site. In the context of PROTACs, this spatial separation is crucial for enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
-
Controlled and Defined Length: Unlike traditional polydisperse PEGs, the discrete PEG4 linker has a precise and uniform length. This monodispersity ensures the production of a homogeneous population of bioconjugates, which is a significant advantage for manufacturing consistency and regulatory approval.
Data Presentation: The Impact of PEGylation on Bioconjugate Properties
Table 1: Effect of PEG Linker Length on Receptor Binding Affinity
| Linker | IC50 (nM) | Relative Affinity |
| No PEG | 1.5 ± 0.2 | 1.00 |
| PEG2 | 1.8 ± 0.3 | 0.83 |
| PEG4 | 2.1 ± 0.4 | 0.71 |
| PEG6 | 2.5 ± 0.5 | 0.60 |
This table synthesizes data from a study on radiolabeled bombesin antagonist analogs, demonstrating how PEG spacer length can modulate receptor binding affinity. In this specific case, shorter PEG linkers resulted in higher binding affinity (lower IC50). This highlights the importance of optimizing linker length for each specific biological system, as the ideal spacer will depend on the geometry of the binding interaction.
Table 2: Influence of PEGylation on the In Vivo Stability of Nanoparticles
| Formulation | Blood Concentration (% ID/g at 1h p.i.) |
| Non-PEGylated | 0.06 ± 0.01 |
| PEGylated | 0.23 ± 0.01 |
This table is based on a study comparing the in vivo stability of PEGylated and non-PEGylated nanoparticles. The significantly higher blood concentration of the PEGylated formulation at 1-hour post-injection indicates a slower clearance rate and improved stability in circulation, a key advantage conferred by PEG linkers.
Experimental Protocols
The following are detailed, representative methodologies for key experiments involving bioconjugation and the characterization of PEGylated molecules. These protocols are intended as a guide and would require optimization for specific applications using this compound.
Protocol 1: Cysteine-Specific Protein Conjugation using this compound
This protocol outlines the general steps for conjugating the thiol-reactive APN group of this compound to a cysteine residue on a protein.
Materials:
-
Protein containing an accessible cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or other small molecule thiol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column or dialysis.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the scale of the reaction and the properties of the conjugate.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.
-
Protocol 2: Azide-Alkyne "Click" Chemistry for PROTAC Synthesis
This protocol describes the subsequent conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule, such as a ligand for an E3 ubiquitin ligase, to form a PROTAC. This example uses a copper-catalyzed reaction (CuAAC).
Materials:
-
Azide-functionalized protein (Protein-PEG4-Azide)
-
Alkyne-containing E3 ligase ligand
-
Copper(II) sulfate (CuSO4)
-
Reducing agent for copper: Sodium ascorbate
-
Copper chelator/ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA or BCS in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the Protein-PEG4-Azide (at a final concentration of 1-5 mg/mL in reaction buffer) and the alkyne-containing ligand at a 1:5 to 1:10 molar ratio.
-
In a separate tube, premix the CuSO4 and the copper ligand at a 1:5 molar ratio.
-
Add the copper/ligand mixture to the protein/ligand solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting PROTAC conjugate using SEC to remove unreacted small molecules and copper.
-
-
Characterization:
-
Analyze the final conjugate by MS to confirm the addition of the E3 ligase ligand and by functional assays to assess its protein degradation activity.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to the Reactivity of the Azide Group in APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for the azide group in APN-C3-PEG4-azide, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Introduction
This compound is a versatile chemical tool designed for molecular ligation and the construction of complex biomolecular architectures. It features two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group with high selectivity for cysteine residues, and a terminal azide group that serves as a handle for "click chemistry" reactions. This dual functionality allows for the precise and efficient coupling of different molecular entities, a critical step in the development of targeted therapeutics like PROTACs. This document focuses specifically on the reactivity and application of the terminal azide group.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H32N6O6 | [1][2] |
| Molecular Weight | 500.6 g/mol | [1] |
| CAS Number | 2183440-32-4 | [1] |
| Purity | Typically ≥95% or ≥98% | [1] |
| Appearance | Solid | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in DMSO |
Reactivity of the Azide Group: Click Chemistry
The azide group is a key functional group in bioorthogonal chemistry, prized for its stability under a wide range of chemical conditions and its specific reactivity with alkynes. This specificity allows for the clean and efficient formation of a stable triazole linkage, even in complex biological mixtures. The azide group of this compound can participate in two primary types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating molecules containing terminal alkynes to those with azides. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).
Reaction Scheme:
APN-C3-PEG4-N3 + R-C≡CH --(CuSO4, Sodium Ascorbate)--> APN-C3-PEG4-triazole-R
Key Reaction Parameters for CuAAC
| Parameter | Recommended Conditions | Notes |
| Solvent | DMSO/t-BuOH (3:1 v/v) or aqueous buffers | The choice of solvent will depend on the solubility of the reactants. |
| Copper Source | Copper(II) Sulfate (CuSO4) | Typically used in equimolar amounts to the alkyne. |
| Reducing Agent | Sodium Ascorbate | Used in excess (e.g., 5 equivalents) to maintain copper in the +1 oxidation state. |
| Copper Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands are used to stabilize the Cu(I) catalyst and increase reaction efficiency. |
| Temperature | Room Temperature (25°C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it particularly well-suited for applications in living systems.
Reaction Scheme:
APN-C3-PEG4-N3 + R-DBCO --> APN-C3-PEG4-triazole-R
Key Reaction Parameters for SPAAC
| Parameter | Recommended Conditions | Notes |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, or mixtures thereof | The reaction is generally compatible with a wide range of solvents. |
| Reactant Ratio | Near-equimolar or a slight excess of one reactant | The optimal ratio should be determined empirically for each specific application. |
| Temperature | Room Temperature (25°C) or 4°C | The reaction proceeds readily at ambient temperatures, but can also be performed at 4°C for extended periods (e.g., overnight). |
| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific reactants and their concentrations. |
| pH | Neutral (pH 7.0 - 7.4) | The reaction is typically performed at or near physiological pH. |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: General Procedure for CuAAC
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMSO/tert-Butanol (3:1 v/v)
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO4 in deionized water.
-
Prepare a stock solution of TBTA in DMSO/tert-Butanol.
-
In a reaction vessel, combine the this compound and the alkyne-containing molecule in the desired molar ratio.
-
Add the TBTA solution to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with stirring.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC).
Protocol 2: General Procedure for SPAAC
This protocol describes the conjugation of this compound to a DBCO-containing molecule.
Materials:
-
This compound
-
DBCO-containing molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Prepare a stock solution of this compound in DMSO or PBS.
-
Prepare a stock solution of the DBCO-containing molecule in a compatible solvent.
-
In a reaction vessel, combine the this compound and the DBCO-containing molecule in the desired molar ratio in PBS. If necessary, a small amount of DMSO can be used to aid solubility.
-
Allow the reaction to proceed at room temperature for 1-12 hours with gentle mixing. Alternatively, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for protein conjugations).
-
Upon completion, the product can be purified by standard methods such as dialysis, size-exclusion chromatography, or HPLC, depending on the nature of the conjugate.
Visualizations
PROTAC-Mediated Degradation of KRAS Signaling Pathway
The following diagram illustrates the mechanism by which a PROTAC, potentially synthesized using this compound, can induce the degradation of a target protein, in this case, the oncogenic KRAS protein, thereby inhibiting its downstream signaling pathway.
References
APN-C3-PEG4-azide for Thiol-Specific Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APN-C3-PEG4-azide, a heterobifunctional linker designed for selective conjugation to thiol groups and subsequent attachment of molecules via click chemistry. We will delve into its mechanism of action, advantages over traditional reagents, experimental protocols, and data supporting its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.
Introduction to Thiol-Specific Conjugation and the Role of this compound
Thiol-specific conjugation is a widely utilized strategy for the site-selective modification of proteins and other biomolecules.[1] The sulfhydryl group of cysteine residues offers a unique reactive handle due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains.[1] Traditionally, maleimide-based reagents have been the gold standard for thiol-specific conjugation. However, the resulting thioether bond is susceptible to retro-Michael addition, leading to conjugate instability and potential off-target effects.[1]
To address this limitation, 3-arylpropiolonitrile (APN) reagents have emerged as a superior alternative.[1][2] this compound is a bifunctional linker that incorporates the thiol-reactive APN moiety. This reagent offers enhanced stability of the resulting conjugate in aqueous media, human plasma, and living cells. The linker also possesses a terminal azide group, enabling covalent attachment of a second molecule of interest via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Mechanism of Action
The utility of this compound lies in its two distinct reactive functionalities, enabling a two-step conjugation process.
Thiol-Specific Conjugation via the APN Group
The 3-arylpropiolonitrile group reacts specifically with the thiol group of a cysteine residue through a Michael addition mechanism. This reaction proceeds readily under mild conditions and results in the formation of a stable thioether linkage. The electron-withdrawing nature of the aryl and nitrile groups activates the alkyne for nucleophilic attack by the thiolate anion.
Bioorthogonal Ligation via Click Chemistry
The azide group on the PEG spacer allows for the attachment of a second molecule containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and biocompatible, proceeding in aqueous buffers with high yields.
References
Methodological & Application
Application Note: APN-C3-PEG4-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-PEG4-azide is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules. This linker incorporates three key functional components: a 3-arylpropiolonitrile (APN) group for thiol-specific conjugation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and an azide group for bioorthogonal "click chemistry" ligation.[1][2][3] The combination of these features makes this compound a versatile tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs, as well as in the creation of fluorescently labeled probes for research applications.[1][4]
The APN moiety offers exquisite chemoselectivity for cysteine residues, forming a stable thioether linkage that is more resistant to side reactions compared to traditional maleimide-based conjugations. The hydrophilic PEG4 spacer improves the pharmacokinetic properties of the resulting bioconjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation time. The terminal azide group allows for efficient and specific conjugation to alkyne-modified molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two of the most reliable click chemistry reactions.
This application note provides detailed protocols for the two-step bioconjugation process using this compound, along with data presentation and diagrams to illustrate the workflow and underlying principles.
Bioconjugation Workflow
The bioconjugation strategy using this compound typically involves a two-step process. First, the APN group of the linker reacts with a thiol group (e.g., from a cysteine residue) on a biomolecule of interest, such as an antibody or protein. Second, the azide group on the now-conjugated linker is reacted with an alkyne-containing molecule, such as a cytotoxic drug, a fluorescent dye, or another biomolecule, via click chemistry.
Caption: General workflow for bioconjugation using this compound.
Quantitative Data Summary
The efficiency of each conjugation step is critical for the successful synthesis of a homogenous bioconjugate. The following table summarizes typical quantitative data expected from the described protocols. Note that specific results may vary depending on the biomolecule, payload, and reaction conditions.
| Parameter | Typical Value | Method of Determination | Key Considerations |
| Step 1: Linker Conjugation Efficiency | > 95% | HPLC, Mass Spectrometry | Optimization of pH and linker-to-biomolecule molar ratio. |
| Step 2: Payload Conjugation Efficiency | > 98% | HPLC, Mass Spectrometry, UV-Vis Spectroscopy | Choice of catalyst (for CuAAC), reaction time, and temperature. |
| Final Drug-to-Antibody Ratio (DAR) | Controllable (e.g., 2, 4) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Dependent on the number of available thiol groups and reaction stoichiometry. |
| Stability of Thioether Linkage | High | Plasma stability assays | The APN-cysteine linkage is highly stable in aqueous media and plasma. |
| Stability of Triazole Linkage | High | Stability assays under various pH and temperature conditions | The triazole ring formed during click chemistry is exceptionally stable. |
| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) | The PEG4 linker helps to minimize aggregation. |
Experimental Protocols
Protocol 1: Thiol-Specific Conjugation of this compound to a Biomolecule
This protocol describes the conjugation of the APN linker to a thiol-containing biomolecule, such as a cysteine-engineered antibody.
Materials:
-
Thiol-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the thiol-containing biomolecule at a concentration of 5-10 mg/mL in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, add the biomolecule solution.
-
Add the this compound stock solution to the biomolecule solution to achieve a final molar ratio of 5-10 equivalents of the linker to one equivalent of the biomolecule. The final concentration of DMSO should not exceed 10% (v/v).
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Collect the fractions containing the azide-functionalized biomolecule.
-
-
Characterization:
-
Confirm the successful conjugation and determine the linker-to-biomolecule ratio using mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized biomolecule to an alkyne-containing payload using a copper catalyst.
Materials:
-
Azide-functionalized biomolecule from Protocol 1
-
Alkyne-containing payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a stock solution of the alkyne-containing payload in a suitable solvent (e.g., DMSO).
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-containing payload (typically at a molar ratio of 1:5 to 1:10).
-
Add the premixed copper/THPTA solution to the reaction mixture (final copper concentration typically 50-100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-2 mM).
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
Purify the final bioconjugate using a desalting column or SEC to remove unreacted payload and catalyst components.
-
-
Characterization:
-
Analyze the final conjugate for purity, aggregation (by SEC), and drug-to-biomolecule ratio (by HIC or mass spectrometry).
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-functionalized biomolecule to a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized biomolecule from Protocol 1
-
Strained alkyne-containing payload (e.g., DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or SEC system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the strained alkyne-containing payload in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized biomolecule with the strained alkyne-containing payload (typically at a molar ratio of 1:3 to 1:5). The final concentration of the organic co-solvent should be minimized.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C for longer durations (e.g., overnight).
-
-
Purification:
-
Purify the final bioconjugate using a desalting column or SEC to remove the excess unreacted payload.
-
-
Characterization:
-
Analyze the final conjugate for purity, aggregation (by SEC), and drug-to-biomolecule ratio (by HIC or mass spectrometry).
-
Click Chemistry Reaction Mechanism
The core of the second conjugation step is the azide-alkyne cycloaddition reaction, which forms a stable triazole linkage. The choice between CuAAC and SPAAC depends on the sensitivity of the biomolecules to copper.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
References
Application Notes and Protocols for APN-C3-PEG4-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]
APN-C3-PEG4-azide is a versatile, PEG-based linker designed for PROTAC synthesis. It features a tetraethylene glycol (PEG4) chain that enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[3] The terminal azide group allows for efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the modular assembly of PROTACs.[4] This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers of similar length to this compound, targeting various oncogenic proteins. While specific data for PROTACs using the exact this compound linker is not publicly available, the presented data provides valuable insights into the expected potency and efficacy.
Table 1: Degradation Efficacy of a BCR-ABL PROTAC with a PEG1 Linker [5]
| Cell Line | Target Protein | PROTAC Concentration | % Degradation (Dmax) | DC50 (nM) |
| K562 | BCR-ABL | 5 nM | 98.8% | 0.85 |
Table 2: Anti-proliferative Activity of BCR-ABL PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Length | K562 Cell Proliferation IC50 (nM) |
| Arg-PEG1-Dasa | PEG1 | 0.3595 |
| Arg-PEG2-Dasa | PEG2 | 0.4873 |
| Arg-PEG3-Dasa | PEG3 | 0.5304 |
| Arg-PEG4-Dasa | PEG4 | 0.4981 |
Table 3: Degradation Efficacy of a BTK-targeting PROTAC (MT802) with a PEG Linker
| Cell Line | Target Protein | DC50 | Dmax |
| MOLM-14 | BTK | < 1 nM | > 95% |
Signaling Pathways
PROTACs function by inducing the degradation of a target protein, thereby disrupting the signaling pathways in which the protein is involved. Below are diagrams illustrating the general mechanism of PROTAC action and a specific example of targeting the BCR-ABL signaling pathway in chronic myeloid leukemia (CML).
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Inhibition of BCR-ABL signaling by a PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Workflow: PROTAC Synthesis via CuAAC
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand
This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) to the this compound linker via amide bond formation.
Reagents and Materials:
-
Amine-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
DIPEA (3.0 eq) or TEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (or HBTU) and DIPEA (or TEA) to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized E3 ligase ligand.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to couple the azide-functionalized E3 ligase ligand with an alkyne-functionalized POI ligand.
Reagents and Materials:
-
Azide-functionalized E3 ligase ligand (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized POI ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq)
-
Solvent (e.g., DMF/H2O, t-BuOH/H2O, or DMSO)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO4·5H2O and the ligand (THPTA or TBTA) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O/ligand solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Protocol 3: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG4 spacer can confer favorable physicochemical properties, while the terminal azide group allows for a modular and efficient assembly of the final PROTAC molecule via click chemistry. The protocols and data presented in this application note provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APN-C3-PEG4-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. APN-C3-PEG4-azide is a novel heterobifunctional linker engineered for advanced ADC development.
This linker features a 3-arylpropiolonitrile (APN) group, which offers exquisite chemoselectivity for the thiol group of cysteine residues on the antibody, forming a highly stable thioether bond.[1][2] Unlike maleimide-based linkers, the APN-thiol linkage is not susceptible to retro-Michael reactions, leading to greater ADC stability in plasma.[3] The other terminus of the linker is an azide group, a versatile handle for "click chemistry."[4][] The azide can be efficiently and specifically conjugated to a payload functionalized with an alkyne (e.g., via Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or a strained alkyne (e.g., via Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). The integrated tetra-polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility, reduce aggregation, and favorably impact the pharmacokinetic profile of the resulting ADC. As a non-cleavable linker, this compound ensures that the payload is only released upon lysosomal degradation of the antibody, which can minimize off-target toxicity.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, along with representative data for key performance indicators.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2183440-32-4 | |
| Molecular Formula | C24H32N6O6 | |
| Molecular Weight | 500.6 g/mol | |
| Purity | >95% | |
| Storage | -20°C |
Table 2: Representative ADC Characterization Data
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Human) | >95% ADC intact after 7 days | LC-MS |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC50 (ADC) | IC50 (Free Drug) |
| BT-474 | HER2+++ | 0.5 nM | 0.01 nM |
| SK-BR-3 | HER2+++ | 0.8 nM | 0.01 nM |
| MCF-7 | HER2- | >100 nM | 0.02 nM |
| MDA-MB-231 | HER2- | >100 nM | 0.015 nM |
Table 4: Representative In Vivo Efficacy Data (BT-474 Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Non-targeting ADC | 10 | 15 |
| This compound ADC | 3 | 75 |
| This compound ADC | 10 | 98 (Tumor Regression) |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation with the APN moiety of the linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer.
-
Add a 2.5 to 4-fold molar excess of TCEP to the mAb solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.
-
Collect the fractions containing the reduced antibody. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Proceed immediately to the conjugation step (Protocol 2).
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the thiol-reactive APN group of the linker to the partially reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the reduced antibody solution, add a 5 to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purify the resulting azide-functionalized antibody (Ab-azide) from unreacted linker using a desalting column or tangential flow filtration (TFF) with the Reaction Buffer.
-
Characterize the Ab-azide intermediate to determine the linker-to-antibody ratio if desired, although this is often carried out after payload conjugation.
Protocol 3: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody (Ab-azide) from Protocol 2
-
Alkyne-functionalized cytotoxic payload (e.g., Alkyne-MMAE)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 10 mM EDTA in PBS
Procedure:
-
Prepare the following stock solutions:
-
Alkyne-payload: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
In a reaction vessel, add the Ab-azide to the Reaction Buffer.
-
Add a 3 to 5-fold molar excess of the alkyne-payload to the Ab-azide solution.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Quench the reaction by adding Quenching Buffer.
-
Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload, copper, and other reagents.
-
Formulate the purified ADC in a suitable storage buffer (e.g., PBS with 5% trehalose).
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for a non-cleavable ADC.
Caption: Relationship between ADC components and desired attributes.
References
Application Notes and Protocols for Click Chemistry with APN-C3-PEG4-azide and Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science. Its simplicity, high efficiency, and biocompatibility make it an ideal strategy for the rapid and reliable construction of complex molecular architectures. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
This document provides detailed application notes and experimental protocols for the use of APN-C3-PEG4-azide , a heterobifunctional linker, in click chemistry reactions with alkyne-containing molecules. This compound is a valuable reagent that incorporates a terminal azide for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a 3-arylpropiolonitrile (APN) group, which exhibits chemoselectivity for cysteine residues.[2][3] This unique combination of functionalities makes it particularly useful for applications in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Applications
The unique trifunctional nature of this compound opens up a wide range of applications in research and drug development:
-
Bioconjugation: The azide group allows for the specific attachment of this compound to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids. The APN moiety can then be used to selectively conjugate this construct to cysteine-containing proteins or peptides.
-
PROTAC Synthesis: this compound serves as a versatile linker for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group can be "clicked" to an alkyne-modified ligand for the target protein, while the APN group can be conjugated to a cysteine-containing E3 ligase ligand.
-
Drug Delivery and Targeting: The PEG spacer enhances the pharmacokinetic properties of conjugated molecules, improving solubility and circulation time. The specific reactivity of the APN group can be exploited for targeted drug delivery to cells or tissues expressing proteins with accessible cysteine residues.
-
Fluorescent Labeling and Imaging: By reacting this compound with an alkyne-functionalized fluorescent dye, researchers can create probes for imaging and tracking cysteine-containing proteins in biological systems.
Data Presentation
The following tables summarize representative quantitative data for typical CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Table 1: Representative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Reference |
| Reactants | ||
| This compound Concentration | 1 - 10 mM | |
| Alkyne Substrate Concentration | 1 - 10 mM | |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | |
| Sodium Ascorbate | 1 - 5 mM | |
| Ligand (e.g., THPTA, TBTA) | 250 µM - 2.5 mM | |
| Reaction Conditions | ||
| Solvent | aq. Buffer (e.g., PBS), DMSO/water, tBuOH/water | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 12 hours | |
| Typical Yield | > 90% |
Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Value | Reference |
| Reactants | ||
| This compound Concentration | 1 - 5 mM | |
| Strained Alkyne (e.g., DBCO) Concentration | 1.5 - 5 mM | |
| Reaction Conditions | ||
| Solvent | aq. Buffer (e.g., PBS), DMSO | |
| Temperature | 4°C - 37°C | |
| Reaction Time | 1 - 24 hours | |
| Typical Yield | > 90% |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or a mixture of DMSO and water)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and this compound in the chosen reaction buffer to the desired final concentrations (e.g., 1 mM each).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, mix 2.5 µL of 20 mM CuSO₄ stock solution and 5 µL of 50 mM THPTA stock solution. Vortex briefly to mix.
-
Add Catalyst to Reactants: Add the catalyst premix to the reactant solution.
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final volume should be 100 µL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Purification: Upon completion, the product can be purified using standard techniques such as silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography, depending on the properties of the product.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction between this compound and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in the reaction buffer to the desired final concentration (e.g., 1.5 mM).
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration (e.g., 1 mM).
-
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution and the DBCO-functionalized molecule solution.
-
Incubation: Gently mix the reaction and incubate at the desired temperature (e.g., room temperature or 37°C) for 4-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the product using appropriate chromatographic methods (e.g., reverse-phase HPLC, size-exclusion chromatography).
Visualizations
Caption: General experimental workflow for click chemistry reactions.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. APN-C3-PEG4-azide is a heterobifunctional linker that incorporates an azide moiety for CuAAC reactions and a 3-arylpropiolonitrile (APN) group with chemoselectivity for cysteine residues.[1] The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties of the resulting conjugates.[2] These characteristics make this compound a valuable tool in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[2][3]
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The modular nature of CuAAC is particularly advantageous for the rapid synthesis and optimization of PROTACs by linking a target protein ligand to an E3 ligase ligand.
Data Presentation
The efficiency of CuAAC reactions can be influenced by several factors including the nature of the reactants, catalyst system, and reaction conditions. While specific yield data for this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on similar PEGylated azides in CuAAC reactions. Optimization of these conditions is recommended for specific applications.
| Parameter | Recommended Range | Expected Yield | Reference |
| Reactant Concentration | |||
| This compound | 1.0 - 1.5 equivalents | >90% | General Knowledge |
| Alkyne-modified molecule | 1.0 equivalent | >90% | General Knowledge |
| Catalyst System | |||
| CuSO₄ | 50 µM - 1 mM | >90% | |
| Ligand (e.g., THPTA, TBTA) | 5 equivalents to Copper | >90% | |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 equivalents to Copper | >90% | |
| Reaction Conditions | |||
| Solvent | Aqueous buffer (e.g., PBS), DMSO, or mixtures | >90% | |
| Temperature | Room Temperature (20-25°C) | >90% | |
| Reaction Time | 1 - 4 hours | >90% |
Note: Yields are highly dependent on the specific substrates and purification methods.
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol describes a general method for the conjugation of this compound to an alkyne-modified molecule, such as a fluorescent probe, a small molecule drug, or a protein ligand.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or an appropriate solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to a final concentration of 1 mM in degassed PBS.
-
Add this compound to the reaction mixture to a final concentration of 1.2 mM (1.2 equivalents).
-
Prepare the copper/ligand premix by adding the CuSO₄ stock solution to the THPTA or TBTA stock solution in a 1:5 molar ratio. Vortex briefly.
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
Upon completion, purify the conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
-
Protocol 2: Synthesis of a PROTAC using this compound via CuAAC
This protocol outlines the synthesis of a PROTAC molecule by conjugating an alkyne-modified E3 ligase ligand to this compound, followed by conjugation to a target protein ligand. For this example, we will assume the target protein ligand contains a cysteine residue for reaction with the APN group.
Part A: CuAAC Reaction
Follow the steps in Protocol 1 to conjugate the alkyne-modified E3 ligase ligand with this compound. The product of this reaction will be an E3 ligase ligand-PEG4-APN conjugate.
Part B: Conjugation to a Cysteine-Containing Protein Ligand
-
Preparation of the Protein Ligand:
-
Dissolve the cysteine-containing target protein ligand in an appropriate buffer (e.g., PBS, pH 7.2-7.5). Ensure any disulfide bonds are reduced if the target cysteine is not free.
-
-
Conjugation Reaction:
-
Add the purified E3 ligase ligand-PEG4-APN conjugate from Part A to the protein ligand solution in a 3-5 fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess linker-E3 ligase ligand and byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final PROTAC molecule for purity and identity using techniques such as LC-MS and SDS-PAGE (if applicable).
-
Mandatory Visualization
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for PROTAC synthesis and its mechanism of action.
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it an ideal tool for bioconjugation in sensitive biological systems. APN-C3-PEG4-azide is a heterobifunctional linker that leverages the advantages of SPAAC for advanced applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1]
This molecule incorporates two key functionalities:
-
An Azide Group: This moiety allows for highly selective reaction with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) via SPAAC.
-
A 3-Arylpropiolonitrile (APN) Group: This group exhibits exquisite chemoselectivity for the thiol group of cysteine residues, forming a stable thioether linkage.[2][3][4] This provides a robust method for attaching the linker to proteins and peptides at specific cysteine sites.
-
A PEG4 Spacer: The tetraethylene glycol spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, including detailed protocols, quantitative data for reaction optimization, and visualizations of key processes.
Data Presentation
Optimizing SPAAC reactions requires a clear understanding of the kinetic parameters involved. While specific kinetic data for this compound is not extensively published, the following tables provide representative data for similar azide and alkyne structures to guide experimental design.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions |
| BCN | PEGylated Azide | ~0.2 M⁻¹s⁻¹ | Human Blood Plasma |
| DBCO | PEGylated Azide on Antibody | 0.18 - 0.37 M⁻¹s⁻¹ | PBS (pH 7), HEPES (pH 7) |
| Sulfo-DBCO | 3-azido-L-alanine | 0.32 - 1.22 M⁻¹s⁻¹ | PBS (pH 7), HEPES (pH 7) |
| DBCO | Benzyl Azide | ~1.0 M⁻¹s⁻¹ | Various |
Note: Reaction rates are influenced by factors such as the specific structures of the azide and alkyne, buffer composition, pH, and temperature. The PEG linker in this compound is expected to enhance reaction rates by minimizing steric hindrance.
Table 2: Factors Influencing SPAAC Reaction Kinetics
| Factor | Observation | Implication for this compound |
| Strained Alkyne Reactivity | Generally, DBCO derivatives exhibit faster kinetics than BCN derivatives. | For faster conjugation, DBCO-functionalized molecules are recommended. |
| Buffer Type | HEPES buffer has been shown to yield higher reaction rates compared to PBS. | For optimal performance, consider using HEPES buffer at pH 7. |
| pH | Reaction rates generally increase with higher pH, though physiological pH (7.4) is standard for bioconjugation. | Maintain a pH between 7 and 8 for efficient and biocompatible reactions. |
| Steric Hindrance | Bulky substituents near the azide or alkyne can decrease reaction rates. | The PEG4 spacer helps to mitigate steric hindrance, potentially leading to favorable kinetics. |
Experimental Protocols
The following protocols provide a general framework for using this compound in a two-step bioconjugation strategy, typical for PROTAC synthesis.
Protocol 1: Cysteine-Specific Conjugation of a Target Protein with this compound
This protocol describes the initial step of attaching the linker to a cysteine-containing protein of interest (POI).
Materials:
-
Protein of Interest (POI) with an accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the POI in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by SEC or buffer exchange.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by SEC or dialysis against the desired buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry (ESI-MS or MALDI-TOF).
-
Protocol 2: SPAAC Ligation of the Azide-Modified Protein with a Strained Alkyne
This protocol describes the second step, where the azide-functionalized POI is reacted with a molecule containing a strained alkyne (e.g., a DBCO- or BCN-functionalized E3 ligase ligand for PROTAC synthesis).
Materials:
-
Azide-modified POI (from Protocol 1)
-
DBCO- or BCN-functionalized molecule (e.g., E3 ligase ligand)
-
Reaction Buffer: PBS or HEPES, pH 7.4
-
Anhydrous DMSO (if needed to dissolve the strained alkyne)
-
SEC column or other appropriate chromatography media for purification
Procedure:
-
Reactant Preparation:
-
Prepare the azide-modified POI in the Reaction Buffer at a known concentration.
-
Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add a 1.5-3 fold molar excess of the strained alkyne stock solution to the azide-modified POI solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate to remove unreacted starting materials using SEC or another suitable chromatography method (e.g., affinity chromatography if one of the components has a tag).
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm its integrity and activity.
-
Mandatory Visualizations
Caption: General workflow for a two-step bioconjugation using this compound.
Caption: Signaling pathway of a PROTAC synthesized with this compound.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Proteins with APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-PEG4-azide is a heterobifunctional linker designed for the precise and stable labeling of proteins and other biomolecules. This reagent features a 3-arylpropiolonitrile (APN) group for the chemoselective targeting of cysteine residues and an azide moiety for subsequent bioorthogonal conjugation via click chemistry. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
The APN group offers a significant advantage over traditional maleimide-based thiol-reactive reagents by forming a more stable thioether linkage, which is less susceptible to cleavage in biological environments. This enhanced stability is crucial for applications requiring long-term tracking or functionality of the labeled protein, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed protocols for the two-step labeling of a target protein: first, the reaction of this compound with a cysteine residue on the protein of interest (POI), and second, the subsequent conjugation of the resulting azide-labeled protein with an alkyne-containing molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation
Table 1: Quantitative Comparison of Thiol-Reactive Linkages
| Feature | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |
| In Vitro Stability | No cleavage observed in human plasma over 7 days. | Substantial cleavage observed in human plasma over 7 days. | [1] |
| In Vivo Serum Half-Life | Significantly longer serum half-life observed. | Shorter serum half-life due to conjugate cleavage. | [1] |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | [2] |
| Selectivity | High chemoselectivity for cysteine residues. | Can exhibit off-target reactions with other nucleophiles. |
Table 2: Typical Parameters for Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of this compound | 4 - 20 fold | Optimization may be required depending on the protein. |
| Reaction Buffer | 50 mM Sodium Borate, pH 9.0 or PBS, pH 7.4 | Buffer should be free of thiols. |
| Reaction Time | 2 hours - overnight | Can be performed at room temperature or 4°C. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability. |
Table 3: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes |
| Azide-Labeled Protein Concentration | 1 - 5 mg/mL | |
| Molar Excess of Alkyne-Molecule | 2 - 5 fold | |
| Copper (II) Sulfate (CuSO₄) Concentration | 1 mM | |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Should be prepared fresh. |
| Copper Ligand (e.g., THPTA) | 1 mM | Tris(3-hydroxypropyltriazolylmethyl)amine |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature | Protect from light if using fluorescent alkynes. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the procedure for labeling a protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Sodium Borate, pH 9.0 or Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) If the protein's cysteine residues may be oxidized, treat with 1-5 mM TCEP for 30 minutes at room temperature to reduce disulfide bonds. Crucially, the TCEP must be removed before the addition of the APN reagent. This can be achieved using a desalting column, buffer exchanging into the Reaction Buffer.
-
This compound Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: a. Add a 4 to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v). b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Azide-Labeled Protein: a. Remove the unreacted this compound and DMSO by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column. b. The azide-labeled protein is now ready for the subsequent click chemistry reaction or for storage at -20°C or -80°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-labeled protein to an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO. b. Prepare a 20 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be prepared fresh. d. Prepare a 50 mM stock solution of THPTA in water.
-
Click Reaction: a. In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein). b. Add the THPTA stock solution to a final concentration of 1 mM. c. In a separate tube, premix the CuSO₄ stock solution and the Sodium Ascorbate stock solution. d. Add the CuSO₄/Sodium Ascorbate mixture to the protein solution to initiate the click reaction. Final concentrations should be 1 mM CuSO₄ and 5 mM Sodium Ascorbate. e. Gently mix and incubate the reaction for 1-2 hours at room temperature. If using a fluorescent alkyne, protect the reaction from light.
-
Purification of the Conjugated Protein: a. Remove the excess reagents by buffer exchanging the reaction mixture into a suitable storage buffer using a desalting column. b. The final protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, and other relevant functional assays.
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: PROTAC synthesis and mechanism of action workflow.
References
Application Notes and Protocols for Cell Surface Modification using APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of APN-C3-PEG4-azide, a heterobifunctional linker, for the targeted modification of cell surface proteins. This two-step approach allows for the introduction of an azide handle onto cell surface cysteine residues, which can then be utilized for subsequent bioorthogonal click chemistry reactions. This enables the attachment of a wide range of molecules, including fluorescent dyes, biotin, or drug molecules, for applications in cell imaging, protein analysis, and targeted drug delivery.
Introduction
This compound is a versatile tool for bioconjugation. It features a 3-arylpropiolonitrile (APN) group, which exhibits high chemoselectivity for cysteine residues via a thiol-click reaction, and an azide group, which serves as a handle for bioorthogonal "click" chemistry reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance. This system offers a powerful strategy for the precise modification of proteins on the surface of living cells.
Key Features:
-
Cysteine-Specific: The APN moiety selectively reacts with the thiol group of cysteine residues.[1][2]
-
Bioorthogonal Azide Handle: The terminal azide allows for covalent modification with a wide array of alkyne- or cyclooctyne-containing probes.
-
Two-Step Labeling: Provides flexibility and allows for the use of sensitive probes that might not be compatible with direct labeling methods.
-
PEG Spacer: A PEG4 spacer improves solubility and accessibility of the reactive groups.
Principle of the Method
The cell surface modification strategy using this compound involves two main steps:
-
Introduction of the Azide Handle: Live cells are incubated with this compound. The APN group reacts with accessible cysteine residues on the extracellular domains of membrane proteins, forming a stable thioether bond and presenting an azide group on the cell surface.
-
Bioorthogonal Click Reaction: The azide-modified cells are then treated with a molecule of interest that has been functionalized with an alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This results in the covalent attachment of the molecule to the cell surface protein via a stable triazole linkage.
Quantitative Data Summary
The following tables provide representative data for cell surface labeling experiments using a two-step thiol-reactive labeling and click chemistry approach. These values should be considered as a starting point, and optimal conditions may vary depending on the cell type, protein of interest, and the specific click chemistry probe used.
Table 1: Recommended Starting Concentrations for Cell Surface Labeling
| Reagent | Stock Concentration | Recommended Working Concentration | Solvent |
| This compound | 10 mM | 10 - 100 µM | DMSO or aqueous buffer |
| Alkyne-Fluorophore (for CuAAC) | 1 mM | 1 - 10 µM | DMSO or aqueous buffer |
| DBCO-Fluorophore (for SPAAC) | 1 mM | 1 - 10 µM | DMSO or aqueous buffer |
| Copper(II) Sulfate (for CuAAC) | 100 mM | 100 - 500 µM | Water |
| Sodium Ascorbate (for CuAAC) | 1 M | 1 - 5 mM | Water |
| THPTA Ligand (for CuAAC) | 100 mM | 500 µM - 2.5 mM | Water |
Table 2: Representative Labeling Efficiency and Cell Viability
| Cell Line | This compound Conc. (µM) | Incubation Time (min) | Click Reaction Type | Labeling Efficiency (%)* | Cell Viability (%)** |
| HeLa | 50 | 30 | SPAAC (DBCO-488) | 65 ± 8 | > 95 |
| Jurkat | 25 | 20 | SPAAC (DBCO-488) | 50 ± 12 | > 98 |
| HEK293 | 50 | 30 | CuAAC (Alkyne-555) | 75 ± 10 | > 90 |
*Labeling efficiency can be assessed by flow cytometry comparing the fluorescence intensity of labeled cells to a negative control. **Cell viability can be determined using standard assays such as Trypan Blue exclusion or a live/dead cell stain.
Experimental Protocols
Protocol for Two-Step Cell Surface Labeling
This protocol describes the general procedure for labeling cell surface cysteines with this compound followed by a click reaction with a fluorescent probe.
Materials:
-
Cells of interest in suspension or adherent culture
-
This compound
-
Alkyne- or DBCO-functionalized detection reagent (e.g., fluorescent dye, biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
DMSO
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope
Protocol:
Step 1: Labeling with this compound
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of this compound in PBS from a 10 mM stock in DMSO. Note: The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 25-100 µM).
-
Incubate for 20-30 minutes at 4°C or on ice with gentle agitation. Note: Incubation at low temperature minimizes internalization of the probe.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
Step 2: Click Chemistry Reaction
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free:
-
Resuspend the azide-labeled cells in PBS.
-
Add the DBCO-functionalized detection reagent to the desired final concentration (e.g., 1-10 µM).
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis (e.g., flow cytometry, fluorescence microscopy).
-
-
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a "click cocktail" by premixing the following reagents in order:
-
PBS
-
Alkyne-functionalized detection reagent (e.g., 1-10 µM final concentration)
-
Copper(II) sulfate (e.g., 100-500 µM final concentration)
-
THPTA ligand (e.g., 500 µM - 2.5 mM final concentration, typically 5x the concentration of CuSO₄)
-
-
Resuspend the azide-labeled cells in PBS.
-
Add the click cocktail to the cells.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 1-5 mM final concentration).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis.
-
Protocol for Cell Viability Assay
A simple Trypan Blue exclusion assay can be used to assess cell viability after the labeling procedure.
Materials:
-
Labeled and control cell suspensions
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Take a small aliquot (e.g., 10 µL) of the cell suspension.
-
Mix with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Experimental workflow for two-step cell surface modification.
Caption: Logical relationships of this compound components and applications.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low labeling efficiency | Insufficient concentration of this compound. | Increase the concentration of the APN reagent in a stepwise manner. |
| Short incubation time. | Increase the incubation time for the APN labeling step. | |
| Low abundance of accessible cell surface cysteines. | This is cell-type dependent. Consider using a different labeling strategy if cysteine labeling is not effective. | |
| Inefficient click reaction. | For CuAAC, ensure the sodium ascorbate is freshly prepared. Optimize the concentrations of copper and ligand. For SPAAC, a longer incubation time or higher temperature (37°C) may be required. | |
| High background fluorescence | Insufficient washing. | Increase the number and volume of washes after each labeling step. |
| Non-specific binding of the probe. | Include a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA) before the click reaction. | |
| Low cell viability | High concentration of DMSO. | Ensure the final DMSO concentration in the cell suspension is below 0.5%. |
| Cytotoxicity of the APN reagent or click chemistry reagents. | Reduce the concentration and/or incubation time of the labeling reagents. For CuAAC, ensure the use of a copper-chelating ligand like THPTA to minimize copper toxicity. Consider using copper-free SPAAC. |
Concluding Remarks
The use of this compound provides a robust and versatile method for the modification of cell surfaces. The protocols provided herein serve as a starting point for experimental design. Researchers are encouraged to optimize the reaction conditions for their specific cell type and application to achieve the best results. Careful consideration of controls, such as cells not treated with the APN reagent but subjected to the click reaction, is essential for accurate interpretation of the data.
References
Application Notes and Protocols: APN-C3-PEG4-azide for Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-PEG4-azide is a heterobifunctional linker designed for the precise modification of biomolecules. It features a thiol-reactive 3-arylpropiolonitrile (APN) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an azide moiety for click chemistry.[1][2][3] The APN group exhibits high selectivity for cysteine residues, forming a stable thioether linkage, which is an advantage over traditional maleimide-based conjugation that can be prone to retro-Michael addition.[1][2] The azide group enables covalent attachment to alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.
This unique combination of features makes this compound a valuable tool in peptide mapping studies for:
-
Identifying and locating cysteine-containing peptides: By selectively labeling cysteine residues, this reagent facilitates the identification of these peptides within a complex mixture resulting from protein digestion.
-
Differential labeling of accessible cysteine residues: Comparing the labeling patterns of a protein under different conditions (e.g., native vs. denatured, with and without a binding partner) can provide insights into protein structure and interactions.
-
Enrichment of cysteine-containing peptides: The azide handle allows for the attachment of a biotin tag via click chemistry, enabling the selective enrichment of labeled peptides from a complex digest for more sensitive mass spectrometry analysis.
These application notes provide an overview of the experimental workflow and detailed protocols for using this compound in peptide mapping.
Experimental Workflow
The general workflow for utilizing this compound in peptide mapping involves a multi-step process that begins with the selective labeling of cysteine residues on the protein of interest, followed by enzymatic digestion and subsequent analysis.
Caption: Workflow for Peptide Mapping using this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected mass shifts for the use of this compound in peptide mapping workflows. These values should be optimized for each specific protein and experimental setup.
| Parameter | Value/Range | Notes |
| This compound Labeling | ||
| Molar Excess of Reagent | 5-20 fold over protein | Higher excess may be needed for less accessible cysteines. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5 | Avoid buffers with primary amines if a downstream NHS-ester reaction is planned. |
| Incubation Time | 1-2 hours | Can be extended for sterically hindered cysteines. |
| Temperature | Room Temperature (20-25°C) | |
| Click Chemistry (CuAAC) | ||
| Molar Excess of Alkyne-Reporter | 10-50 fold over labeled peptide | Ensure complete reaction. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | Pre-formed copper(I) catalysts can also be used. |
| Ligand (optional) | TBTA, THPTA | Improves reaction efficiency and protects biomolecules. |
| Incubation Time | 30-60 minutes | |
| Temperature | Room Temperature (20-25°C) | |
| Mass Spectrometry | ||
| Mass of this compound | 500.56 Da | |
| Monoisotopic Mass Shift (this compound) | +500.24 Da | This is the mass added to the cysteine residue. |
| Monoisotopic Mass Shift (after click with alkyne-biotin) | Variable | Dependent on the specific alkyne-biotin reagent used. |
Experimental Protocols
Protocol 1: Cysteine Labeling of a Protein with this compound
This protocol describes the labeling of cysteine residues in a protein with this compound.
Materials:
-
Protein of interest containing cysteine residues
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 nmol of protein, add 1 µL of the 10 mM stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS or ammonium bicarbonate for downstream digestion).
-
Verification of Labeling (Optional): The extent of labeling can be assessed by intact protein mass analysis using LC-MS. A mass increase of approximately 500.24 Da per labeled cysteine is expected.
Protocol 2: In-Solution Digestion of Labeled Protein
This protocol describes the enzymatic digestion of the cysteine-labeled protein to generate peptides for mass spectrometry analysis.
Materials:
-
Cysteine-labeled protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Denaturation and Reduction: To the labeled protein solution in ammonium bicarbonate buffer, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This step reduces any remaining disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step alkylates the newly reduced cysteine residues to prevent disulfide bond reformation.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein). Incubate at 37°C for 16-18 hours.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for direct LC-MS/MS analysis or for click chemistry derivatization.
Protocol 3: Click Chemistry Derivatization of Labeled Peptides
This protocol describes the attachment of a reporter molecule (e.g., alkyne-biotin) to the azide-labeled peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Peptide digest from Protocol 2
-
Alkyne-biotin (or other alkyne-reporter)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Prepare Click Chemistry Reagents:
-
Alkyne-biotin: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
TBTA or THPTA: 10 mM in DMSO
-
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Peptide digest (e.g., 100 µg in buffer)
-
Alkyne-biotin (to a final concentration of 100 µM)
-
TBTA or THPTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour.
-
Sample Cleanup: Desalt the peptide mixture using a C18 SPE cartridge to remove excess reagents. Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Analysis: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical reactions and logical flow of the experimental procedures.
References
Application Notes and Protocols for Incorporating APN-C3-PEG4-azide into a Larger Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the heterobifunctional linker, APN-C3-PEG4-azide, into larger molecules, particularly proteins, through a two-step bioconjugation strategy. This process leverages a highly selective and stable thiol-reactive 3-arylpropiolonitrile (APN) group for initial conjugation to cysteine residues, followed by a versatile azide moiety for subsequent "click chemistry" reactions.
Introduction to this compound
This compound is a valuable tool in bioconjugation and drug development, enabling the precise and stable linkage of molecules.[1] Its structure comprises three key components:
-
3-Arylpropiolonitrile (APN) Group: This moiety exhibits exquisite chemoselectivity for the thiol group of cysteine residues in proteins. The resulting thioether linkage is significantly more stable in aqueous media and human plasma compared to traditional maleimide-based conjugations, which are susceptible to retro-Michael addition.[2][3]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the final conjugate.
-
Azide Group: This functional group is a key component for "click chemistry," allowing for highly efficient and bioorthogonal ligation to molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN).
This two-step approach offers precise control over the conjugation site and the subsequent attachment of a payload, such as a therapeutic agent, imaging dye, or other functional molecules.
Data Presentation
Table 1: Reaction Conditions for APN-Cysteine Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 9.0 | Higher pH can increase the reaction rate. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 12 hours | Optimization may be required based on the specific protein. |
| Molar Excess of this compound | 5 - 20 fold over the cysteine-containing molecule | To ensure efficient conjugation. |
| Solvent | Amine-free buffers such as PBS | Avoid buffers containing primary amines. |
Table 2: Comparison of Thiol-Specific Conjugation Chemistries
| Feature | APN Chemistry | Maleimide Chemistry |
| Reaction Product | Stable thioether | Thioether (susceptible to retro-Michael addition) |
| Stability in Plasma | High | Lower, can undergo exchange with other thiols (e.g., albumin) |
| Chemoselectivity | High for cysteines | Generally good, but can show some off-target reactivity |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 |
Table 3: Typical Reaction Parameters for Subsequent Click Chemistry
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN) |
| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent) | None required |
| Ligand | Recommended (e.g., THPTA, BTTAA) to stabilize Cu(I) and protect the protein | Not applicable |
| Reducing Agent | Sodium Ascorbate | Not applicable |
| Molar Excess of Alkyne/Cyclooctyne | 2 - 10 fold over the azide-modified protein | 2 - 4 fold over the azide-modified protein |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1 - 12 hours | 2 - 24 hours |
| Solvent | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the procedure for the initial, thiol-specific conjugation.
Materials:
-
Cysteine-containing protein in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous DMSO
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Protein Preparation: Ensure the cysteine residue(s) to be conjugated are in a reduced state. If necessary, treat the protein with a reducing agent like TCEP and subsequently remove the reducing agent. Buffer exchange the protein into a suitable amine-free buffer at the desired pH (7.5-9.0).
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein stability. b. Gently mix the reaction components. c. Incubate the reaction at room temperature for 2-12 hours. The optimal reaction time should be determined empirically for each specific protein.
-
Purification: Remove the excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the successful conjugation and determine the conjugation efficiency by methods such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the linker) or SDS-PAGE (which may show a slight band shift).
Protocol 2: Secondary Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction to attach a DBCO or BCN-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO or BCN-functionalized molecule of interest
-
Anhydrous DMSO
-
Purification system (e.g., SEC column)
Procedure:
-
Reactant Preparation: a. Prepare the azide-labeled protein in the desired reaction buffer. b. Dissolve the DBCO or BCN-functionalized molecule in a compatible solvent like DMSO to prepare a stock solution.
-
SPAAC Reaction: a. Add a 2-4 fold molar excess of the DBCO or BCN-functionalized molecule to the solution of the azide-modified protein. b. Gently mix the components. c. Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C for longer incubation times. The progress can be monitored by techniques such as SDS-PAGE, which will likely show a significant shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO/BCN-functionalized molecule using an appropriate method such as size-exclusion chromatography.
Protocol 3: Secondary Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to attach a terminal alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Terminal alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Anhydrous DMSO
-
Purification system (e.g., SEC column with a buffer containing EDTA to remove residual copper)
Procedure:
-
Reactant Preparation: a. Prepare the azide-labeled protein in the desired reaction buffer. Tris buffers should be avoided as they can interfere with the copper catalyst. b. Dissolve the terminal alkyne-functionalized molecule in a compatible solvent like DMSO.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
CuAAC Reaction: a. To the solution of the azide-modified protein, add the terminal alkyne-functionalized molecule (2-10 fold molar excess). b. Add the catalyst premix to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. Gently mix the components and incubate at room temperature for 1-12 hours.
-
Purification: Purify the bioconjugate using size-exclusion chromatography. It is advisable to include a chelating agent like EDTA in the purification buffer to remove any residual copper ions.
Mandatory Visualization
Caption: Experimental workflow for the two-step bioconjugation process.
References
Application Note: Purification of APN-C3-PEG4-Azide Bioconjugates
Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, proteomics, and therapeutic development.
Introduction: The APN-C3-PEG4-azide is a heterobifunctional linker designed for advanced bioconjugation. It features a 3-arylpropiolonitrile (APN) group that exhibits high chemoselectivity for cysteine residues on biomolecules, forming a stable thioether bond.[1][2] The other end of the linker is an azide (N3) group, which is a versatile handle for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
Following the conjugation of the APN-linker to a cysteine-containing biomolecule (e.g., protein, peptide, or antibody), the reaction mixture is heterogeneous. It typically contains the desired biomolecule-linker conjugate, unreacted biomolecule, excess unreacted this compound linker, and other reaction by-products.[] Effective purification is a critical downstream step to isolate the pure conjugate, which is essential for the reliability of subsequent experiments and for therapeutic applications.
This document provides detailed protocols for the purification of these conjugates using common laboratory techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ultrafiltration.
Overall Purification Workflow
The general strategy for purifying this compound conjugates involves an initial high-resolution separation step to isolate the conjugate from the unreacted parent biomolecule, followed by a desalting or buffer exchange step to remove any remaining small-molecule impurities and place the conjugate in a suitable buffer for storage or further use.
Caption: General workflow for the purification and analysis of APN-conjugates.
Purification Strategies: A Comparison
Several chromatographic and filtration techniques can be employed. The choice depends on the scale of the purification, the nature of the biomolecule, and the required final purity.
| Purification Method | Principle | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Separation by hydrophobicity | High-resolution separation of the conjugate from the unreacted biomolecule. | High resolving power, can separate species with minor differences. | Can be denaturing for some proteins; requires organic solvents. |
| Size Exclusion (SEC) | Separation by hydrodynamic radius (size) | Removal of small molecules (excess linker, salts); buffer exchange. | Gentle, non-denaturing conditions; predictable separation. | Low resolution for species of similar size (e.g., conjugate vs. unreacted protein). |
| Ultrafiltration | Separation by molecular weight cutoff (MWCO) | Rapid desalting, buffer exchange, and removal of small molecules. | Fast, simple, and suitable for various volumes. | Risk of non-specific binding to the membrane; cannot separate conjugate from unreacted protein. |
| HIC / IEX | Separation by hydrophobicity (HIC) or charge (IEX) | Alternative to RP-HPLC, often under non-denaturing conditions. | Can be very effective if PEGylation alters the charge or surface hydrophobicity significantly. | Method development can be more complex. |
Experimental Protocols
Protocol 1: High-Resolution Purification by RP-HPLC
This protocol is ideal for achieving high purity by separating the more hydrophobic this compound conjugate from the parent biomolecule. The addition of the linker typically increases the retention time on a reversed-phase column.
Caption: Schematic of RP-HPLC separating the reaction mixture by hydrophobicity.
A. Materials & Equipment
-
HPLC system with a gradient pump and UV detector
-
Reversed-phase column (e.g., Jupiter C18 or C4, 300 Å pore size for proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Crude conjugate reaction mixture
-
Fraction collector or collection tubes
B. Protocol Steps
-
Sample Preparation: If necessary, acidify the crude reaction mixture by adding a small volume of 10% TFA to ensure compatibility with the mobile phase. Centrifuge at >12,000 x g for 5 minutes to pellet any precipitate.
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the clarified supernatant onto the equilibrated column. The injection volume will depend on the column size and binding capacity.
-
Elution and Fraction Collection: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient for a protein conjugate might be from 5% to 75% B over 30-60 minutes. Monitor the elution profile at 220 nm and 280 nm.
-
Data Analysis: Collect fractions corresponding to the major peaks. The desired conjugate is expected to elute later than the more polar, unreacted parent biomolecule.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry (ESI-MS or MALDI-TOF) to confirm the identity of the peaks and by SDS-PAGE to visualize the size shift.
-
Solvent Removal: Pool the fractions containing the pure conjugate and remove the organic solvent using a vacuum concentrator (e.g., SpeedVac) or through lyophilization.
C. Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | C4 or C18 wide-pore (300 Å), 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-75% B over 30 minutes |
| Column Temp. | 25-45 °C |
| Detection | UV at 220 nm & 280 nm |
Protocol 2: Desalting and Buffer Exchange via Size Exclusion Chromatography (SEC)
This protocol is used to remove low molecular weight contaminants like excess linker and salts, and to exchange the purified conjugate into a desired final buffer.
A. Materials & Equipment
-
Pre-packed desalting column (e.g., PD-10, Sephadex G-25)
-
Chromatography system (FPLC) or manual setup with a fraction collector
-
Desired storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sample containing the conjugate (can be post-RP-HPLC or crude mixture)
B. Protocol Steps
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the desired storage buffer.
-
Sample Loading: Load the sample onto the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically ~10% of the column volume for optimal resolution).
-
Isocratic Elution: Elute the sample with the storage buffer at the recommended flow rate.
-
Fraction Collection: The conjugate, being larger, will elute first in the void volume. Smaller molecules will be retained longer and elute later. Collect fractions and monitor the protein content using UV absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified conjugate.
Protocol 3: Rapid Buffer Exchange via Ultrafiltration
This is a fast alternative to SEC for removing small molecules and concentrating the sample.
A. Materials & Equipment
-
Centrifugal filter unit with a Molecular Weight Cutoff (MWCO) significantly smaller than the conjugate (e.g., a 10 kDa MWCO for a 50 kDa protein conjugate).
-
Variable-speed centrifuge with a compatible rotor.
-
Desired storage buffer.
B. Protocol Steps
-
Sample Loading: Add the sample solution to the upper chamber of the centrifugal filter unit.
-
Concentration: Centrifuge according to the manufacturer's instructions until the sample volume is reduced to the desired level. The large conjugate is retained in the upper chamber, while water and small molecules pass through the membrane into the collection tube.
-
Diafiltration (Washing): Discard the flow-through. Add the desired storage buffer to the upper chamber to bring the volume back to the original level.
-
Repeat: Repeat the centrifugation and buffer addition steps 3-5 times to ensure complete exchange of the original buffer and removal of small molecule impurities.
-
Final Recovery: After the final centrifugation step, recover the concentrated and buffer-exchanged conjugate from the upper chamber.
References
Application Notes and Protocols for the Characterization of APN-C3-PEG4-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-PEG4-azide is a heterobifunctional linker molecule integral to the synthesis of bioconjugates, particularly in the field of targeted drug delivery and proteomics. This molecule incorporates a 3-arylpropiolonitrile (APN) group for selective reaction with thiols, a flexible tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry applications.[1][2] Accurate and comprehensive characterization of this compound conjugates is critical to ensure the identity, purity, and stability of the final bioconjugate. These application notes provide detailed protocols for the key analytical techniques used to characterize this important linker and its conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Structure
The chemical structure of this compound is presented below. The key functional groups for characterization are the APN moiety, the PEG4 linker, and the terminal azide.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound conjugates, providing information on the presence and connectivity of the APN, PEG, and azide moieties. Both ¹H and ¹³C NMR are valuable for a comprehensive analysis.
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
The following table summarizes the expected chemical shifts for the key protons in this compound.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (APN) | 7.2 - 7.8 | Multiplet | 4H |
| PEG Backbone | 3.5 - 3.7 | Multiplet | ~16H |
| CH₂ adjacent to Azide | ~3.4 | Triplet | 2H |
| Amide NH | 7.9 - 8.5 | Broad Singlet | 2H |
| C3 Linker CH₂ | 1.8 - 2.5 | Multiplet | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method to confirm the presence of key functional groups, most notably the azide moiety.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Film: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
| Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |
| Azide (N₃) Stretch | ~2100 | Strong, Sharp |
| C≡N Stretch (APN) | ~2210 | Medium |
| C=O Stretch (Amide) | ~1650 | Strong |
| N-H Bend (Amide) | ~1540 | Medium |
| C-O-C Stretch (PEG) | ~1100 | Strong, Broad |
The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide group.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the this compound conjugate, thereby confirming its successful synthesis and integrity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
Sample Preparation: Prepare a dilute solution of the conjugate (1-10 µM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Mass Analyzer: TOF
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the monoisotopic or average molecular weight. The expected molecular weight for this compound is approximately 500.56 g/mol .
| Analyte | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | ~501.56 | ~523.54 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is often the method of choice.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column:
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm
-
Detector: UV-Vis at 254 nm (for the APN chromophore)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugate.
| Component | Expected Retention Time (min) | Purity (%) |
| This compound | Varies (dependent on exact conditions) | >95% |
| Impurities/Starting Materials | Shorter or longer retention times | <5% |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the thorough characterization of this compound conjugates. By employing a combination of NMR, FTIR, MS, and HPLC, researchers can confidently verify the chemical structure, confirm the presence of key functional groups, determine the molecular weight, and assess the purity of their conjugates. This rigorous analytical approach is essential for ensuring the quality and reliability of these important molecules in downstream applications.
References
Troubleshooting & Optimization
Technical Support Center: APN-C3-PEG4-azide Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for APN-C3-PEG4-azide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule designed for bioconjugation.[1] It consists of three key parts:
-
APN (3-arylpropiolonitrile): A thiol-reactive group that selectively forms a stable thioether bond with cysteine residues on proteins and peptides.[2][3]
-
PEG4 (four-unit polyethylene glycol): A hydrophilic spacer that improves the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[4][5]
-
Azide (-N3): A functional group used in "click chemistry" reactions for covalently linking the molecule to another molecule containing an alkyne group.
Its primary application is in creating targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where precise linking of different molecular components is critical.
Q2: What are the main conjugation reactions used with this compound?
The azide group on the linker enables two highly efficient and specific types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. It is a widely used and robust conjugation method.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, which is advantageous when working with sensitive biological systems where copper toxicity is a concern.
Q3: How can I verify that my conjugation reaction was successful?
Successful conjugation can be confirmed using a combination of analytical techniques that assess purity, molecular weight, and drug-to-antibody ratio (DAR) for ADCs. Key methods include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC) and Hydrophobic Interaction (HIC), can separate the final conjugate from unreacted starting materials and detect aggregation.
-
Mass Spectrometry (MS): Provides precise molecular weight data to confirm the mass of the final conjugate.
-
SDS-PAGE: This gel electrophoresis technique can show a clear shift in the molecular weight of a protein after conjugation.
-
UV/Vis Spectroscopy: Can be used to determine the average number of conjugated molecules (e.g., DAR) if the drug has a distinct absorbance profile.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
This is one of the most common issues. The following table outlines potential causes and their solutions.
| Possible Cause | Recommended Solution |
| Inactive Cu(I) Catalyst (for CuAAC) | The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Always use a reducing agent like sodium ascorbate to generate Cu(I) in situ. Perform reactions under an inert atmosphere (nitrogen or argon) and use a stabilizing ligand like THPTA to protect the Cu(I) state. |
| Poor Reagent Quality / Degradation | Ensure linkers and other reagents are stored correctly (e.g., at -20°C or -80°C) and are not expired. Use high-purity, fresh reagents whenever possible. |
| Reaction Inhibitors (for CuAAC) | Buffers containing chelating agents like EDTA will sequester copper, inactivating the catalyst. Use non-chelating buffers such as HEPES or PBS. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically blocked. Consider using a linker with a longer PEG chain to increase the distance between the molecules. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and reaction time. For instance, NHS ester reactions work best at a pH of 7.5-8.5. Most click reactions proceed well at room temperature for 1-4 hours. |
| Oxidized Thiols on Biomolecule | If targeting cysteine, ensure it has a free sulfhydryl group. Pre-treat the protein with a mild reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding the APN-linker. |
Problem: Formation of Side Products or Aggregation
The presence of unexpected species or precipitation can compromise the quality of the final product.
| Possible Cause | Recommended Solution |
| Alkyne Homocoupling (for CuAAC) | A common side reaction (Glaser coupling) can occur, especially with excess oxygen. Minimize oxygen exposure by working under an inert atmosphere and use a stabilizing ligand for the copper catalyst. |
| Biomolecule Damage from ROS | The combination of a copper catalyst and ascorbate can generate reactive oxygen species (ROS) that damage sensitive biomolecules. Using an accelerating ligand can both speed up the desired reaction and protect the biomolecule. |
| Conjugate Aggregation | Aggregation is often caused by increased hydrophobicity after conjugation. Using hydrophilic PEG linkers is a primary strategy to prevent this. If aggregation persists, optimize the buffer by adjusting pH, ionic strength, or adding solubility-enhancing excipients. |
| Non-specific Binding | Other reactive groups on the biomolecule may be reacting. Ensure the chosen conjugation chemistry is specific. If necessary, use protecting groups for sensitive sites that are not the target of the conjugation. |
Problem: Difficulty in Purifying the Final Conjugate
Purification is often the most challenging step in a conjugation workflow.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | An incomplete reaction leads to a complex mixture of starting materials and products. Optimize the reaction conditions to drive it to completion before attempting purification. |
| Similar Properties of Components | Unreacted biomolecules, free linkers, and the final conjugate may have very similar properties, making separation difficult. |
| Incorrect Chromatography Method | No single method works for all conjugates. Ion-Exchange Chromatography (IEX) is often the best method for separating species with different numbers of PEGs attached (e.g., un-, mono-, di-PEGylated). Size-Exclusion Chromatography (SEC) is effective for removing small molecules like unreacted linkers but may not separate different PEGylated forms. Hydrophobic Interaction Chromatography (HIC) can also be used to separate molecules based on the number of conjugated drug-linkers. |
Experimental Protocols & Visualizations
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM solution of your alkyne-containing biomolecule in a non-chelating buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in DMSO to create a 10-100 mM stock solution.
-
Prepare the following fresh catalyst and initiator solutions in water: 20 mM CuSO₄, 100 mM THPTA ligand, and 300 mM sodium ascorbate.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-biomolecule to the desired final concentration.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the biomolecule.
-
Add the THPTA ligand solution, vortex briefly.
-
Add the CuSO₄ solution and vortex again.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be 5-10 times that of the copper.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker and catalyst components using a suitable method such as dialysis, tangential flow filtration (TFF), or Size-Exclusion Chromatography (SEC).
-
For higher purity and separation of different conjugated species, use Ion-Exchange Chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate using HPLC, MS, and/or SDS-PAGE to confirm identity, purity, and conjugation efficiency.
-
Caption: Standard experimental workflow for a CuAAC reaction.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM solution of your strained alkyne (e.g., DBCO)-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in a compatible solvent (e.g., DMSO) to create a 10-100 mM stock solution.
-
-
Set up and Initiate the Reaction:
-
In a microcentrifuge tube, combine the strained alkyne-biomolecule and the this compound. A 3-5 fold molar excess of the linker is typically sufficient.
-
The reaction proceeds spontaneously without a catalyst.
-
-
Incubation:
-
Incubate at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. Monitor progress if possible.
-
-
Purification and Analysis:
-
Purify and analyze the conjugate using the same methods described for the CuAAC protocol (SEC, IEX, HPLC, MS, etc.).
-
Caption: A logical decision tree for troubleshooting common conjugation issues.
Caption: Logical relationship of components in the conjugation reaction.
References
Technical Support Center: Optimizing PROTACs with APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers utilizing APN-C3-PEG4-azide in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). It covers frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional, PEG-based PROTAC linker.[1][2] It is designed for use in PROTAC synthesis and incorporates three key chemical motifs:
-
APN: A moiety with high chemoselectivity for cysteine residues, enabling specific bioconjugation strategies.[3]
-
C3-PEG4: A linker core composed of a 3-carbon alkyl chain and a tetra-polyethylene glycol unit. This structure provides a specific length and degree of flexibility, which is critical for facilitating the formation of a stable ternary complex.[4][5] The PEG component also helps to improve the solubility of the final PROTAC molecule.
-
Azide (N3): A functional group that enables highly efficient and specific conjugation to an alkyne-modified binding ligand via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).
Q2: Why is the linker's length and composition so important for PROTAC function?
The linker is a critical determinant of a PROTAC's efficacy and is not merely a spacer. Its length and chemical properties profoundly influence:
-
Ternary Complex Formation: The primary role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3). An optimal linker length is essential; if it's too short, steric hindrance can prevent complex formation, and if it's too long, it may not effectively bring the proteins together for ubiquitination.
-
Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of protein degradation. Even subtle changes in linker length can dramatically impact the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties: Linker composition affects the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers, like the one in this compound, are often used to enhance solubility.
Q3: How do I conjugate the this compound linker to my ligands?
The azide group on this linker is designed for click chemistry. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. This requires your corresponding ligand (either for the target protein or the E3 ligase) to be functionalized with a terminal alkyne group. This approach allows for the rapid synthesis of PROTAC libraries with varied linker attachments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Experiments |
| Low or no target protein degradation despite good binary binding. | 1. Suboptimal Linker Length: The C3-PEG4 linker may be too short or too long for your specific target/E3 ligase pair, preventing a productive ternary complex. 2. Poor Ternary Complex Stability: The overall conformation is not stable enough for efficient ubiquitination, even if the complex forms transiently. 3. Poor Cell Permeability: The final PROTAC conjugate may not be entering the cell in sufficient concentrations. | Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to empirically determine the optimal length. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. Run a Cellular Thermal Shift Assay (CETSA): Confirm that the PROTAC is engaging the target protein inside intact cells. Perform a Permeability Assay: Use methods like the Caco-2 permeability assay to evaluate the PROTAC's ability to cross the cell membrane. |
| Degradation efficiency decreases at high PROTAC concentrations (the "Hook Effect"). | Excess PROTAC: At high concentrations, the PROTAC forms more binary complexes (PROTAC-Target or PROTAC-E3 Ligase) than ternary complexes, reducing degradation efficiency. | Perform a Dose-Response Experiment: Treat cells with a wide concentration range (e.g., pM to µM) and analyze degradation by Western blot. A bell-shaped curve is indicative of the hook effect. This helps identify the optimal concentration window for your PROTAC. |
| Issues with the final "click chemistry" synthesis step. | 1. Catalyst or Reagent Issues: The copper catalyst may be oxidized, or reagents may have degraded. 2. Stoichiometry: Incorrect molar ratios of the azide linker and alkyne-modified ligand. 3. Reaction Conditions: Suboptimal solvent, temperature, or reaction time. | Use Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-ligand (e.g., TBTA). Optimize Stoichiometry: Start with a 1:1 molar ratio of alkyne to azide and adjust as needed. Follow a Validated Protocol: Use a standard CuAAC protocol in an appropriate solvent like DMSO/water and ensure an inert atmosphere if needed. |
| PROTAC is active, but degradation is incomplete (low Dmax). | 1. Proteasome Inhibition: The ubiquitin-proteasome system (UPS) may be impaired in your cell line. 2. Limited E3 Ligase Availability: The recruited E3 ligase may be the rate-limiting factor. | Proteasome Inhibitor Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG-132). A "rescue" of your target protein from degradation confirms its dependence on the proteasome. Verify E3 Ligase Expression: Use Western blot or qPCR to confirm that your chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., VHL or Cereblon). |
Quantitative Data Summary
Optimizing linker length is an empirical process. The ideal length is target-dependent. Below are illustrative examples from published studies showing how linker length can impact degradation.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >75% |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | Relative Degradation Efficacy |
| 9 | 12 | Moderate |
| 11 | 14 | High |
| 13 | 16 | Very High (Optimal) |
| 14 | 19 | Moderate |
| 15 | 21 | Low |
Key Experimental Protocols
Protocol 1: General PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized ligand (Ligand-Alkyne) with this compound.
Materials:
-
Ligand-Alkyne
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO) and water
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation: Dissolve Ligand-Alkyne (1 eq.) and this compound (1.1 eq.) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Degassing: Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the copper catalyst.
-
Catalyst Addition: In a separate vial, prepare a fresh premix of CuSO4 (0.1 eq.) and TBTA (0.2 eq.). Add this to the reaction mixture.
-
Initiation: Add a fresh solution of sodium ascorbate (0.5 eq.) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC conjugate using reverse-phase HPLC. Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is for quantifying target protein levels after PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Complete cell culture medium.
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (for target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer. Incubate on ice for 20 minutes.
-
Protein Quantification: Scrape and collect the lysates. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualized Workflows and Pathways
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Workflow for optimizing PROTAC linker length and function.
Caption: Schematic of CuAAC click chemistry for PROTAC synthesis.
References
Technical Support Center: Optimizing APN-C3-PEG4-azide Click Chemistry
Welcome to the technical support center for improving the efficiency of your APN-C3-PEG4-azide click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains an acrylamide (APN) group, which can react with cysteine residues, and an azide group.[1] The PEG4 (polyethylene glycol) spacer enhances its solubility and flexibility.[2] This reagent is commonly used in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras), where the azide group allows for its attachment to alkyne-modified molecules via click chemistry.[3]
Q2: What is the fundamental principle of the click chemistry reaction involving this compound?
The azide group on the this compound molecule reacts with a terminal alkyne via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a prime example of "click chemistry" because it is highly efficient, specific, and forms a stable triazole linkage under mild, aqueous conditions.[4]
Q3: What are the essential components for a successful CuAAC reaction with my PEGylated azide?
A typical CuAAC reaction requires the following components:
-
Azide-containing molecule: In this case, this compound.
-
Alkyne-containing molecule: Your target molecule modified with a terminal alkyne.
-
Copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).[5]
-
Reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.
-
Copper-stabilizing ligand: Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with co-solvents like DMSO or t-BuOH to aid solubility.
Q4: Can I perform this reaction without a copper catalyst?
Yes, a copper-free version of the click reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is possible. However, this requires your alkyne-containing molecule to have a strained ring system, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). Standard terminal alkynes will not react efficiently with azides without a copper catalyst.
Troubleshooting Guide
This section addresses common issues encountered during this compound click chemistry experiments.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). Always add the reducing agent last to the reaction mixture. Consider degassing your solvents to remove oxygen. |
| Insufficient Ligand | A lack of a stabilizing ligand can lead to catalyst deactivation. Use a copper-stabilizing ligand like THPTA or TBTA, typically at a 2:1 to 5:1 molar ratio to the copper sulfate. |
| Incorrect Reagent Stoichiometry | Ensure the molar ratios of your reactants and catalyst components are correct. It is common to use a slight excess of one of the coupling partners to drive the reaction to completion. |
| Poor Solubility of Reactants | This compound is generally soluble in aqueous solutions, but your alkyne-modified molecule may not be. Try adding a co-solvent like DMSO or DMF to improve solubility. Gentle heating may also help, provided your biomolecules are stable at elevated temperatures. |
| Presence of Copper-Chelating Groups | If your biomolecule has functional groups that can strongly chelate copper (e.g., multiple histidines, thiols), it may sequester the catalyst. In such cases, increasing the copper and ligand concentration may be necessary. |
Problem 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | While many click reactions proceed at room temperature, gentle heating (e.g., to 37°C or 50°C) can increase the reaction rate, provided your molecules are thermally stable. |
| Low Reagent Concentration | The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of your azide and alkyne partners. |
| Inappropriate Ligand | The choice of ligand can significantly impact the reaction rate. For aqueous reactions, water-soluble ligands like THPTA are generally preferred. |
| Incorrect pH | The optimal pH for CuAAC is typically between 7 and 9. Ensure your reaction buffer is within this range. |
Problem 3: Side Reactions and Impurities
| Possible Cause | Troubleshooting Step |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen, the alkyne can undergo oxidative homocoupling. This can be minimized by using a sufficient excess of the reducing agent and by degassing the reaction mixture. |
| Protein Aggregation or Precipitation | High concentrations of copper can sometimes cause protein aggregation. Using a stabilizing ligand and optimizing the copper concentration can mitigate this. The PEG chain on the this compound can also help to reduce aggregation. |
| Modification of Biomolecules by Reaction Byproducts | Byproducts of ascorbate oxidation can sometimes react with amino acid residues. Adding aminoguanidine to the reaction mixture can help to scavenge these reactive byproducts. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Separating PEGylated Product from Unreacted Starting Material | Due to the hydrophilic nature of the PEG linker, the product may have similar chromatographic behavior to the starting materials. Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated conjugate from smaller unreacted molecules. Ion-exchange chromatography (IEX) can also be used if there is a net charge difference between the product and starting materials. |
| Removing Copper Catalyst | After the reaction, it is crucial to remove the copper catalyst. This can be achieved by adding a chelating agent like EDTA, followed by dialysis or size-exclusion chromatography. |
| Streaking on Silica Gel Chromatography | PEG-containing compounds are known to streak on silica gel. Using a solvent system with better solubilizing power for PEGs, such as a gradient of methanol in dichloromethane or a mixture of ethanol/isopropanol in chloroform, can improve separation. |
Data Presentation: Recommended Reaction Conditions
The optimal conditions for your specific reaction will need to be determined empirically. However, the following table provides a general starting point for the CuAAC reaction of a PEGylated azide with an alkyne-modified biomolecule.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1.2 to 1.2:1 | A slight excess of one reagent can drive the reaction. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase the rate but may also lead to side reactions. |
| Ligand (e.g., THPTA) to Copper Ratio | 2:1 to 5:1 | A higher ratio helps to stabilize the Cu(I) catalyst. |
| Sodium Ascorbate to Copper Ratio | 5:1 to 10:1 | A sufficient excess is needed to maintain the copper in its active Cu(I) state. |
| Temperature | Room Temperature to 50°C | Higher temperatures can accelerate the reaction. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE). |
| pH | 7.0 - 9.0 | The reaction is generally robust within this pH range. |
| Solvent | Aqueous buffer (e.g., PBS) with 0-50% co-solvent (e.g., DMSO, t-BuOH) | The amount of co-solvent depends on the solubility of your alkyne-modified molecule. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a general guideline for the conjugation of this compound to an alkyne-functionalized protein.
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the same buffer to a concentration that is 1.2 to 2 times the molar concentration of the protein.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound solution.
-
Add the THPTA ligand solution to the reaction mixture to a final concentration of 500 µM.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 100 µM. Gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a gentle rocker or shaker.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE will show a shift in the molecular weight of the protein upon conjugation).
-
Once the reaction is complete, quench it by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and the copper-EDTA complex.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
side reactions of APN-C3-PEG4-azide with other functional groups
Technical Support Center: APN-C3-PEG4-azide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of this molecule and to offer troubleshooting strategies for common experimental challenges. As the specific chemical nature of the "APN" moiety is not standard, this guide focuses on the known reactivity of the azide functional group and the C3-PEG4 linker, which are common components in bioconjugation and click chemistry.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common side reactions and experimental issues encountered when using this compound.
Guide 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Low or no yield of the desired triazole product is a frequent issue in CuAAC reactions.[1] The following guide provides a step-by-step approach to diagnose and solve this problem.
Experimental Protocol: Troubleshooting Low CuAAC Yield
-
Reagent and Solvent Quality Check:
-
Oxygen Exclusion:
-
The active catalyst is Cu(I), which is readily oxidized to inactive Cu(II) by oxygen.[1]
-
Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere over the reaction mixture throughout the experiment.
-
-
Catalyst System Optimization:
-
Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present, typically in excess of the copper catalyst.
-
Incorporate a copper-chelating ligand, such as THPTA or TBTA, to stabilize the Cu(I) oxidation state and increase reaction efficiency.
-
If working with biomolecules that can sequester copper ions, consider increasing the concentration of both the copper and the ligand.
-
-
Reaction Condition Adjustments:
-
For substrates with significant steric hindrance around the azide or alkyne, consider increasing the reaction temperature or extending the reaction time.
-
Optimize the solvent system. While aqueous buffers are common, the addition of a co-solvent like DMSO or t-BuOH can improve the solubility of reactants and enhance reaction rates.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, to determine if the reaction is stalling or proceeding slowly.
-
Logical Workflow for Troubleshooting Low CuAAC Yield
Caption: A troubleshooting workflow for diagnosing and resolving low product yield in CuAAC reactions.
Guide 2: Side Reactions of the Azide Group with Reducing Agents
The azide functional group can be reduced to a primary amine, particularly in the presence of phosphines or thiols. This is a common side reaction that can compete with the desired ligation or cycloaddition.
Staudinger Reduction with Phosphines:
When using phosphine-based reagents, a common side reaction is the Staudinger reduction, where the azide is converted to an amine, and the phosphine is oxidized to phosphine oxide. This is especially prevalent if the phosphine reagent is not designed for Staudinger ligation (i.e., lacks an electrophilic trap).
Reduction by Thiols:
Thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), are often used in protein chemistry to reduce disulfide bonds. However, these reagents can also slowly reduce azides to amines. This reaction is generally slower than the reduction by phosphines but can be significant over long reaction times or at elevated temperatures.
Experimental Protocol: Minimizing Azide Reduction
-
Choice of Reagents:
-
If performing a Staudinger ligation, use a phosphine reagent specifically designed for this purpose, containing an appropriately positioned electrophilic trap to favor amide bond formation over amine release.
-
If possible, avoid the use of strong reducing agents like DTT or TCEP in reaction mixtures containing the azide. If they are necessary for other reasons (e.g., to maintain protein function), their concentration and the reaction time should be minimized.
-
-
Reaction Conditions:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.
-
Monitor the reaction for the formation of the amine byproduct by LC-MS.
-
-
Purification:
-
If the amine byproduct is formed, it may be possible to separate it from the desired product using chromatographic techniques such as reverse-phase HPLC, taking advantage of the difference in polarity between the azide and the newly formed amine.
-
Reaction Pathways: Azide Reactivity with Phosphines
References
Technical Support Center: Preventing Protein Aggregation with APN-C3-PEG4-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of proteins when conjugated with APN-C3-PEG4-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule.[1] It comprises three key components:
-
An APN (3-arylpropiolonitrile) group : This group is highly selective for reacting with thiol groups on cysteine residues of a protein, forming a stable thioether bond.[1]
-
A PEG4 spacer : This polyethylene glycol spacer enhances the solubility and stability of the resulting protein conjugate.[2][3]
-
An azide group : This functional group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach other molecules of interest.
Its primary application is in bioconjugation, where it serves as a linker to connect a protein to another molecule, such as a small molecule drug or a fluorescent label. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: Why does protein aggregation sometimes occur during conjugation with this compound?
A2: Protein aggregation during conjugation can be triggered by several factors that disrupt the delicate balance of forces maintaining the protein's native structure:
-
Suboptimal Buffer Conditions : Incorrect pH or ionic strength can alter the surface charge of the protein, leading to increased intermolecular interactions and aggregation. Proteins are generally least soluble at their isoelectric point (pI).
-
High Protein and Reagent Concentrations : High concentrations of either the protein or the this compound linker can increase the likelihood of intermolecular crosslinking and precipitation.
-
Structural Changes : The conjugation process itself can sometimes induce local conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.
-
Over-labeling : Attaching too many linker molecules to the protein can alter its physicochemical properties, such as its net charge and isoelectric point, potentially reducing its solubility.
-
Presence of Unwanted Disulfide Bonds : If the protein has multiple cysteine residues, there is a risk of forming intermolecular disulfide bonds, which can directly cause aggregation.
Q3: What is the role of the PEG component in this compound in relation to protein aggregation?
A3: The polyethylene glycol (PEG) component generally helps to prevent protein aggregation. PEGylation, the process of attaching PEG chains to proteins, is a well-established technique to:
-
Increase Solubility : PEG is a hydrophilic polymer that can increase the overall solubility of the protein conjugate.
-
Enhance Stability : PEGylation can make proteins less susceptible to denaturation and aggregation caused by environmental stresses like temperature and pH changes.
-
Provide Steric Hindrance : The flexible PEG chain creates a "shield" around the protein surface, which can sterically hinder intermolecular interactions that lead to aggregation.
While PEGylation is beneficial, aggregation can still occur if other experimental parameters are not optimized.
Troubleshooting Guide
Issue 1: Visible Precipitation or Turbidity During the Conjugation Reaction
Q: I observe visible precipitation or cloudiness in my reaction tube after adding this compound to my protein solution. What should I do?
A: This indicates significant protein aggregation. The following steps can help you troubleshoot this issue:
Troubleshooting Steps and Optimization Strategies
| Parameter | Recommended Action | Rationale |
| Protein Concentration | Decrease the protein concentration to 1-5 mg/mL. | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation. |
| Reagent Concentration | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio. | A high concentration of the linker can lead to over-labeling or precipitation of the reagent itself. |
| Reagent Addition | Add the dissolved this compound to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation. |
| Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down both the conjugation reaction and the protein unfolding processes that can lead to aggregation. |
| Buffer Composition | Add stabilizing excipients to your reaction buffer. | These additives can help maintain protein solubility and prevent aggregation. |
Table of Recommended Stabilizing Excipients
| Excipient | Recommended Concentration | Notes |
| Glycerol | 5-20% | A common cryoprotectant that can also stabilize proteins in solution. |
| Arginine | 50-100 mM | Can suppress protein aggregation by interacting with both charged and hydrophobic regions. |
| Tween-20 | 0.01-0.1% | A non-ionic detergent that can help to solubilize proteins and prevent hydrophobic interactions. |
Issue 2: No Visible Precipitation, but Loss of Activity or Presence of Aggregates in Post-Reaction Analysis
Q: My conjugated protein appears soluble, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates, and the protein has lost its biological activity. What could be the cause?
A: This suggests the formation of smaller, soluble aggregates or that the conjugation has affected the protein's functional domains.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for soluble aggregates.
Further Recommendations:
-
Add a Reducing Agent : To ensure target cysteines are available for conjugation and to prevent the formation of intermolecular disulfide bonds, include a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in your buffer.
-
Site-Specific Labeling : If your protein has multiple cysteine residues, conjugation might occur at a site critical for its function or stability. If possible, consider protein engineering to introduce a single, strategically placed cysteine for conjugation.
Experimental Protocols
Protocol: Conjugation of a Protein with this compound
This protocol provides a general workflow for conjugating a protein with this compound, with an emphasis on minimizing aggregation.
1. Protein and Reagent Preparation
-
Protein Preparation :
-
Dialyze the protein into a suitable reaction buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES buffer) at a pH of 7.0-7.5. Ensure the buffer is free of any thiol-containing compounds.
-
Adjust the protein concentration to 1-5 mg/mL.
-
If the target cysteine(s) might be oxidized, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
-
Reagent Preparation :
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.
-
2. Conjugation Reaction
Caption: Experimental workflow for protein conjugation.
-
Reaction Setup : Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. It is advisable to perform initial small-scale experiments to determine the optimal molar ratio for your specific protein.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. The lower temperature is recommended if the protein is prone to aggregation.
3. Purification and Analysis
-
Purification : Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25), size-exclusion chromatography (SEC), or dialysis against a suitable storage buffer.
-
Analysis : Assess the success of the conjugation and the purity of the final product.
-
Degree of Labeling : Can be determined using mass spectrometry (MS).
-
Aggregation : Can be checked using dynamic light scattering (DLS) or analytical SEC.
-
Purity : Can be visualized by SDS-PAGE.
-
4. Storage
-
Store the final protein conjugate in a buffer containing a cryoprotectant like glycerol (e.g., 20%) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
References
assessing the stability of the thioether bond from APN-C3-PEG4-azide
Technical Support Center: APN-C3-PEG4-azide Linker
Welcome to the technical support center for the this compound linker. This resource provides researchers, scientists, and drug development professionals with detailed guidance on assessing the stability of the thioether bond formed by this advanced linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it form a thioether bond?
A1: this compound is a heterobifunctional linker designed for bioconjugation. It consists of three key components:
-
APN (3-arylpropiolonitrile): This is a thiol-reactive group that couples with cysteine residues on biomolecules (like antibodies or peptides) to form a highly stable thioether bond.[1]
-
C3-PEG4: A short carbon chain and a polyethylene glycol spacer that enhances solubility and provides spatial separation between the conjugated molecules.
-
Azide: A functional group used for "click chemistry," allowing for the efficient and specific attachment of a second molecule (e.g., a therapeutic payload, a fluorescent dye) that has a corresponding alkyne group.
The thioether bond formation is a key feature, providing a stable connection point for your biomolecule.
Q2: How does the stability of the APN-thioether bond compare to traditional maleimide-based linkers?
A2: The thioether bond formed using the APN group is significantly more stable than the thiosuccinimide linkage created by traditional maleimide-based linkers.[2][3] Maleimide conjugates are known to be susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione or albumin.[4][] This reversal can lead to premature cleavage of the conjugate and off-target effects. The APN linker was specifically developed to overcome this instability, resulting in a robust and stable thioether linkage with a reduced risk of side reactions.
Q3: What are the primary factors that could influence the stability of my APN-linked conjugate?
A3: While the APN-thioether bond itself is very stable under physiological conditions (pH 7.4, 37°C), overall conjugate stability can be influenced by:
-
Stability of the Payload: The attached molecule (drug, dye) may have its own inherent instability.
-
Stability of the Biomolecule: The protein or peptide itself may degrade over time in the experimental conditions.
-
Harsh Chemical Conditions: Extreme pH or the presence of strong reducing or oxidizing agents not typically found in physiological settings could potentially affect the bond, although the APN-thioether linkage is robust.
For most biological experiments, the APN-thioether bond is not expected to be the point of failure.
Q4: How can I experimentally assess the stability of the thioether bond in my conjugate?
A4: The two most common and effective methods for assessing conjugate stability are the in vitro plasma stability assay and the thiol exchange (glutathione challenge) assay. These tests simulate physiological conditions and a high-thiol environment, respectively, to challenge the integrity of the linker. Detailed protocols for both are provided in the "Experimental Protocols" section below.
Q5: What analytical techniques are best for quantifying the intact conjugate during stability assays?
A5: The preferred method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise quantification of the intact conjugate and the detection of any degradation products or released payload. For antibody-drug conjugates (ADCs), this often involves an immunocapture step to isolate the ADC from the complex plasma matrix before enzymatic digestion and LC-MS/MS analysis. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used if the payload has a suitable chromophore or fluorophore.
Comparative Stability Data
The primary advantage of the APN linker is its superior stability over maleimide-based linkers. The following table summarizes representative data from studies comparing the stability of bioconjugates made with these two chemistries.
| Linker Chemistry | Assay Condition | Time Point | % Intact Conjugate Remaining (Illustrative) | Reference |
| APN-Thioether | In Vitro Incubation | 24 h | >95% | |
| Maleimide-Thioether | In Vitro Incubation | 24 h | ~50-70% | |
| APN-Thioether | In Vivo (Mouse Serum) | Late Phase (t₁/₂) | 17.1 hours | |
| Maleimide-Thioether | In Vivo (Mouse Serum) | Late Phase (t₁/₂) | 12.0 hours |
Note: The values presented are illustrative and based on published findings. Actual results will vary depending on the specific biomolecule, payload, and experimental conditions.
Experimental Protocols
Here are detailed methodologies for assessing the stability of your APN-linked bioconjugate.
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the conjugate in a physiological matrix.
Objective: To quantify the amount of intact conjugate remaining after incubation in plasma over time.
Materials:
-
Purified bioconjugate (e.g., Antibody-APN-Payload)
-
Pooled human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching/Precipitation Solution: Acetonitrile or methanol containing an internal standard (IS) for LC-MS/MS analysis.
-
LC-MS/MS system or other suitable analytical instrument.
Methodology:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of your bioconjugate in PBS.
-
Incubation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. As a control, prepare a parallel sample diluted in PBS to distinguish between plasma-mediated degradation and inherent instability.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots from each sample.
-
Sample Quenching: Immediately stop the reaction by adding 3-4 volumes of cold Quenching Solution to the aliquot. Vortex vigorously. This precipitates plasma proteins and halts enzymatic activity.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the peak area of the intact conjugate relative to the internal standard.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0. The half-life (t₁/₂) can be calculated by plotting the percentage remaining versus time and fitting to a first-order decay curve.
Protocol 2: Thiol Exchange (Glutathione Challenge) Assay
This protocol evaluates the stability of the thioether bond in a highly reductive environment.
Objective: To determine the susceptibility of the thioether linkage to cleavage by a competing thiol.
Materials:
-
Purified bioconjugate
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system (HPLC or LC-MS/MS)
Methodology:
-
Preparation: Prepare a concentrated stock solution of GSH in PBS (e.g., 100 mM). Adjust the pH back to ~7.4 if necessary.
-
Incubation: In separate tubes, incubate the bioconjugate at a fixed concentration in PBS containing a physiological concentration of GSH (e.g., 5-10 mM).
-
Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Directly analyze the aliquots by HPLC or LC-MS/MS. Quenching may not be necessary if the sample is analyzed immediately or flash-frozen.
-
Data Analysis: Quantify the peak corresponding to the intact conjugate at each time point. A stable APN-linker should show minimal to no degradation or formation of GSH-adducts.
Visualized Workflows and Logic
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purifying PROTACs Containing APN-C3-PEG4-azide
Welcome to the technical support center for researchers and scientists working with Proteolysis Targeting Chimeras (PROTACs) containing the APN-C3-PEG4-azide linker. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during the purification of your this compound-containing PROTAC.
Issue 1: Poor Solubility of the PROTAC
PROTACs are often large, complex molecules that exist "beyond the Rule of Five" (bRo5), which can lead to poor aqueous solubility despite the presence of a hydrophilic PEG linker.[1][2] The overall solubility is influenced by the combined properties of the warhead, the E3 ligase ligand, and the linker.[1]
Symptoms:
-
Precipitation of the PROTAC upon dilution from a DMSO stock into aqueous buffers.[1]
-
Difficulty dissolving the lyophilized powder.
-
Inconsistent results in biological assays due to poor solubility.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Co-solvents: If your experimental assay allows, consider adding a small percentage (1-5%) of a pharmaceutically acceptable co-solvent such as ethanol, PEG 400, or propylene glycol to your aqueous buffer.[1]
-
DMSO Stock Concentration: Ensure your DMSO stock is not overly concentrated. If you observe precipitation upon dilution, try lowering the initial stock concentration.
-
-
pH Adjustment:
-
The overall charge of your PROTAC can significantly impact its solubility.
-
Experiment with adjusting the pH of your buffer to be further from the isoelectric point (pI) of your PROTAC. This can increase the net charge and improve solubility.
-
-
Formulation Strategies:
-
For in vivo studies, consider formulating your PROTAC with excipients that enhance solubility, such as cyclodextrins or surfactants.
-
Issue 2: Challenges with HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying PROTACs. However, their unique properties can lead to several challenges.
Symptoms:
-
Poor peak shape (e.g., tailing, fronting).
-
Split peaks.
-
Low recovery of the PROTAC from the column.
-
Irreproducible retention times.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Additives: The addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of biomolecules by minimizing secondary ionic interactions with the column.
-
Organic Modifier: Vary the gradient of the organic modifier (e.g., acetonitrile, methanol) to achieve better separation and peak shape.
-
-
Address Peak Splitting:
-
PROTACs often have multiple chiral centers, which can lead to the separation of diastereomers and result in split peaks.
-
Consider using a chiral column if baseline separation of isomers is required. Otherwise, adjust chromatographic conditions (e.g., temperature, mobile phase) to try and co-elute the isomers into a single, sharper peak.
-
-
Improve Recovery:
-
Non-Specific Binding: PROTACs can be "sticky" and adsorb to surfaces in the HPLC flow path, leading to low recovery. Passivating the HPLC system by flushing with a solution of a blocking agent (e.g., a high concentration of a similar, non-valuable compound) may help.
-
Column Choice: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with optimal retention and recovery for your specific PROTAC.
-
Issue 3: Difficulties with Flash Chromatography Purification
Flash chromatography is a common technique for purifying larger quantities of PROTACs. However, several issues can arise.
Symptoms:
-
The PROTAC does not elute from the column.
-
The PROTAC co-elutes with impurities.
-
Degradation of the PROTAC on the silica gel.
Troubleshooting Steps:
-
Solvent System Selection:
-
Polar Compounds: If your PROTAC is highly polar and does not move from the baseline even with 100% ethyl acetate, consider using a more polar solvent system. A common strategy for very polar compounds is to add a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to dichloromethane.
-
Reverse-Phase Flash Chromatography: For highly polar PROTACs, reverse-phase flash chromatography may be a more suitable purification method.
-
-
Preventing Degradation:
-
Silica Stability Test: Before committing to a large-scale purification, test the stability of your PROTAC on silica gel using a 2D TLC plate.
-
Deactivated Silica: If your compound is sensitive to the acidity of silica gel, you can use deactivated (neutral) silica gel or alumina for your column.
-
-
Improving Separation:
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
-
Gradient Optimization: A shallow gradient can often improve the separation of closely eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: Is the this compound linker stable during standard purification conditions?
A1: Yes, the this compound linker is generally stable under standard chromatographic conditions. The APN (3-arylpropiolonitrile) group is stable in aqueous media, and the azide group is robust and compatible with common organic solvents and silica gel. However, prolonged exposure to harsh acidic or basic conditions should be avoided.
Q2: My PROTAC contains an azide group. Are there any special considerations for purification?
A2: The azide group is generally unreactive during standard purification techniques like HPLC and flash chromatography. It is a stable functional group designed for subsequent "click chemistry" reactions. No special precautions are typically needed beyond standard laboratory safety practices for handling azides.
Q3: The PEG linker is supposed to improve solubility, but my PROTAC is still poorly soluble. Why?
A3: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is a composite property. If the warhead and the E3 ligase ligand are highly hydrophobic, the PEG4 linker may not be sufficient to overcome their poor solubility characteristics.
Q4: I am observing multiple peaks for my purified PROTAC in the LC-MS analysis. What could be the cause?
A4: There are several potential reasons for observing multiple peaks:
-
Diastereomers: As mentioned in the troubleshooting guide, if your PROTAC has multiple chiral centers, you may be observing the separation of diastereomers.
-
In-source Fragmentation: The linker in PROTACs can sometimes be fragile in the mass spectrometer's ion source, leading to fragmentation and the appearance of multiple peaks corresponding to different fragments. Optimizing the MS parameters, such as using a lower ionizing energy, can help minimize this.
-
Rotamers: The presence of slowly rotating bonds in the PROTAC structure can sometimes lead to the observation of distinct conformers (rotamers) on the chromatographic timescale.
Q5: What is the "hook effect" and how does it relate to my PROTAC?
A5: The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations. This is thought to occur because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are less effective at forming the productive ternary complex required for degradation. While not directly a purification challenge, it is an important consideration when evaluating the activity of your purified PROTAC. Performing a full dose-response curve is essential to identify the optimal degradation concentration.
Quantitative Data Summary
The following table summarizes typical HPLC and Flash Chromatography conditions that can be used as a starting point for purifying PROTACs containing the this compound linker.
| Parameter | HPLC | Flash Chromatography |
| Stationary Phase | C18, 5 µm | Silica Gel, 40-63 µm |
| Mobile Phase A | 0.1% TFA in Water | Hexanes or Dichloromethane |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Ethyl Acetate or Methanol |
| Gradient | 5-95% B over 20 min | Step or linear gradient |
| Flow Rate | 1 mL/min (analytical) | 20-50 mL/min (prep) |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: General HPLC Purification of an this compound PROTAC
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Column: Use a preparative C18 HPLC column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the PROTAC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 2: Flash Chromatography of a Moderately Polar this compound PROTAC
-
Sample Preparation: Dissolve the crude PROTAC in a small volume of dichloromethane (DCM). If solubility is an issue, add a few drops of methanol.
-
Column Packing: Pack a glass column with silica gel in hexanes.
-
Sample Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding ethyl acetate or methanol.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the pure fractions, evaporate the solvent under reduced pressure, and confirm the identity and purity by NMR and LC-MS.
Visualizations
Caption: A general workflow for the purification and analysis of PROTACs.
Caption: A decision tree for troubleshooting common PROTAC purification challenges.
References
impact of buffer conditions on APN-C3-PEG4-azide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing APN-C3-PEG4-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups:
-
An azide (-N₃) group for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
An 3-arylpropiolonitrile (APN) group that exhibits high selectivity for reacting with cysteine residues on proteins or peptides.[2]
The polyethylene glycol (PEG4) spacer enhances solubility in aqueous buffers. This molecule is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1]
Q2: Which type of "click chemistry" reaction can I use with this linker?
This compound is versatile and can be used in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne.[1] It is known for its high efficiency and yields.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that reacts the azide with a strained alkyne (e.g., DBCO or BCN). This is often preferred for applications in living cells where the copper catalyst can be toxic.
Q3: What is the optimal pH for a CuAAC reaction with this compound?
While CuAAC reactions are robust over a wide pH range (typically 4 to 12), a pH between 6.5 and 8.0 is generally recommended for bioconjugation to maintain the stability of proteins and other biomolecules. A neutral pH of around 7.0 is a good starting point for most applications.
Q4: Can I use any buffer for my CuAAC reaction?
No, the choice of buffer is critical.
-
Recommended buffers: Phosphate, HEPES, and carbonate buffers are generally compatible with CuAAC reactions.
-
Buffers to avoid: Tris buffer should be avoided as it can chelate copper ions, thereby inhibiting the reaction. Buffers containing high concentrations of chelating agents like EDTA should also be avoided.
Q5: My CuAAC reaction yield is low. What are the common causes?
Low yield in a CuAAC reaction can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q6: Is the APN group stable in aqueous buffers?
The APN group is designed for stability in aqueous media, which makes it suitable for bioconjugation reactions in physiological conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. |
| Inhibitory Buffer Components | You are using a Tris-based buffer or a buffer with other copper-chelating components. Switch to a non-coordinating buffer such as phosphate or HEPES. |
| Suboptimal pH | The pH of your reaction is outside the optimal range for your biomolecule's stability or the reaction's efficiency. Test a range of pH values from 6.5 to 8.0. |
| Degradation of Reactants | The azide or alkyne starting materials may have degraded. Ensure proper storage of this compound at -20°C or -80°C as recommended by the supplier. |
| Insufficient Reactant Concentration | For efficient reaction, ensure that the concentrations of your azide and alkyne are sufficiently high (ideally >10 µM). |
| Poor Solubility of Reactants | While the PEG linker enhances water solubility, your target molecule might be poorly soluble. Consider adding a small percentage of a compatible organic co-solvent like DMSO. |
Issue 2: Side Product Formation or Biomolecule Degradation
| Possible Cause | Recommended Solution |
| Oxidative Damage to Biomolecules | The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage proteins, particularly residues like cysteine, methionine, and histidine. |
| - Add a copper-chelating ligand: Ligands like THPTA or TBTA can protect the copper catalyst and minimize ROS formation. A 5:1 ligand to copper ratio is often recommended. | |
| - Degas your solutions: Removing dissolved oxygen by bubbling with an inert gas (e.g., argon or nitrogen) can reduce oxidative damage. | |
| Non-specific Binding/Reaction | The APN end of the linker might be reacting non-specifically if your reaction mixture contains free cysteine or other reactive thiols. Ensure that your purification methods effectively isolate the desired starting materials. |
Quantitative Data Summary
The following tables summarize the impact of different buffer conditions on azide-alkyne cycloaddition reactions. While specific data for this compound is limited in the public domain, the data presented here for similar molecules provides a strong indication of expected trends.
Table 1: Comparison of SPAAC Reaction Rates in Different Buffers
This data is for the reaction of sulfo-DBCO-amine with model azides.
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Relative Reaction Rate |
| PBS | 0.32 - 0.85 | Low |
| HEPES | 0.55 - 1.22 | High |
Data suggests that HEPES buffer may promote a faster SPAAC reaction compared to PBS.
Table 2: General Recommendations for CuAAC Buffer Conditions
| Parameter | Recommended Condition | Rationale |
| Buffer Type | Phosphate, HEPES | Non-coordinating with copper ions. |
| pH | 6.5 - 8.0 | Balances reaction efficiency with biomolecule stability. |
| Additives | Sodium Ascorbate (reducing agent) | Maintains copper in the active Cu(I) state. |
| THPTA/TBTA (ligand) | Accelerates the reaction and protects biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with a Protein
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound stock solution (a 2 to 10-fold molar excess over the protein is a good starting point).
-
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand at a 1:5 molar ratio. Let this mixture stand for 2-3 minutes.
-
Add the pre-mixed catalyst-ligand solution to the protein-azide mixture. The final copper concentration should be between 50 µM and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and the catalyst using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Protocol 2: General Procedure for Conjugation to a Cysteine-Containing Peptide
This protocol outlines the reaction of the APN group with a cysteine residue.
-
Prepare Stock Solutions:
-
Cysteine-containing Peptide: Dissolve the peptide in a suitable buffer. If the peptide has disulfide bonds that need to be reduced to free the cysteine thiol, pre-treat with a reducing agent like TCEP and subsequently remove the TCEP.
-
This compound: Prepare a stock solution in an organic solvent like DMF or DMSO.
-
-
Reaction Setup:
-
Combine the cysteine-containing peptide with a slight molar excess of the this compound linker.
-
The reaction is typically performed in a buffer at a pH between 6.0 and 7.5.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress using a suitable analytical technique like LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted peptide and linker.
-
Visualizations
Caption: A general experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Technical Support Center: Controlling the Stoichiometry of APN-C3-PEG4-azide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the stoichiometry of APN-C3-PEG4-azide conjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation process, presented in a question-and-answer format to directly tackle experimental challenges.
Low or No Conjugation Yield
Q1: I am observing a very low or negligible yield in my conjugation reaction between my target molecule and this compound. What are the potential causes and how can I troubleshoot this?
A1: Low conjugation yield is a common issue that can stem from several factors. Below is a systematic guide to identifying and resolving the problem.
Potential Causes & Solutions:
-
Inefficient Reaction Kinetics: The rate of the click chemistry reaction (SPAAC or CuAAC) may be too slow under your current conditions.
-
Optimization of Reaction Buffer and pH: The choice of buffer and its pH can significantly impact reaction rates, particularly for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[1] For SPAAC, a slightly alkaline pH of 7.5-8.5 can also increase the reaction rate.[1]
-
Increase Reaction Time and/or Temperature: While many click reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly accelerate the reaction.[1] Monitoring the reaction over a 24-48 hour period is also recommended.[1]
-
-
Degradation of Reactants: The this compound linker or your target molecule may have degraded.
-
Proper Storage: Ensure that the this compound is stored under the recommended conditions, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Use Fresh Solutions: Prepare fresh solutions of your reactants before each experiment to minimize the impact of degradation.
-
-
Incorrect Stoichiometry: An improper molar ratio of the this compound to your target molecule can result in a low yield.
-
Optimize Molar Ratios: A 2 to 4-fold molar excess of the less critical or more abundant component is often recommended to drive the reaction to completion.
-
-
Solubility Issues: Poor solubility of the this compound or the target molecule in the reaction buffer can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Use of Co-solvents: A small amount of an organic co-solvent, such as DMSO, can be used to improve the solubility of hydrophobic reactants. However, the final concentration of the co-solvent should be kept low (ideally below 5% v/v) to avoid denaturation of protein targets.
-
-
Presence of Inhibitors: Certain components in your reaction mixture could be inhibiting the conjugation.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups on your molecule. For CuAAC, avoid buffers with high concentrations of chelating agents that could sequester the copper catalyst.
-
Side Reactions and Lack of Specificity
Q2: I am observing multiple products or conjugation at unintended sites on my biomolecule. How can I improve the specificity of the reaction?
A2: Lack of specificity can be a significant challenge. The APN (3-arylpropiolonitrile) moiety of the linker is designed for high chemoselectivity towards cysteine residues.
Potential Causes & Solutions:
-
Non-specific Binding: The APN group, while highly selective for thiols, might under certain conditions react with other nucleophilic residues.
-
pH Control: Maintaining the reaction pH within the optimal range for thiol-APN reaction (typically around physiological pH) can minimize side reactions.
-
Purity of Reactants: Ensure the purity of your starting materials to avoid unwanted side reactions from contaminants.
-
-
Instability of Thiol-Maleimide Linkages (if comparing to alternatives): While this compound utilizes a more stable linkage, it's important to note that traditional maleimide-based conjugations can be reversible, leading to product instability. The thioether linkages formed with APN are significantly more stable in aqueous media and human plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains two reactive groups: an APN (3-arylpropiolonitrile) group and an azide group, connected by a PEG4 (polyethylene glycol) spacer. The APN group reacts with high selectivity towards thiol groups, such as those on cysteine residues in proteins, forming a stable thioether bond. The azide group is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with a molecule containing an alkyne group. This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Q2: What is the difference between CuAAC and SPAAC, and which one should I choose?
A2: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst. It is generally faster and uses simple terminal alkynes. However, the copper catalyst can be toxic to cells, which may be a concern for in vivo applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide. It is highly biocompatible and ideal for use in living systems. The reaction rates are generally slower than CuAAC but can be optimized.
The choice depends on your application. For reactions involving live cells or in vivo studies, SPAAC is the preferred method due to the absence of a cytotoxic copper catalyst. For in vitro conjugations where speed is critical and the biomolecule is not sensitive to copper, CuAAC can be a good option.
Q3: How can I monitor the progress of my conjugation reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This technique can detect the mass increase of your target molecule upon conjugation with this compound.
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight band on the gel can indicate successful conjugation, especially if the PEG chain and any attached moiety are large enough.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials.
Q4: What is the best way to purify the final conjugate?
A4: The choice of purification method depends on the properties of your conjugate and the unreacted starting materials. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from smaller, unreacted linker molecules.
-
Dialysis: Useful for removing small molecule impurities from a solution of larger biomolecules.
-
Affinity Chromatography: If your target molecule has an affinity tag, this can be a highly specific method of purification.
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in experimental design and optimization.
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Reaction Type | Recommended Molar Excess of Azide/Alkyne Reagent | Reference(s) |
| SPAAC | 2 to 4-fold molar excess | |
| CuAAC | 2 to 5-fold molar excess of the marker-azide |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7.0 | 0.32–0.85 | |
| HEPES | 7.0 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 |
Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.
Detailed Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., HEPES, pH 7.5)
-
Purification system (e.g., SEC column)
Procedure:
-
Reagent Preparation:
-
Ensure the alkyne-modified biomolecule is purified and in an appropriate buffer.
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add a 2 to 4-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Ensure the final concentration of DMSO is kept low (e.g., <5% v/v) to maintain biomolecule stability.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., MS, SDS-PAGE, or HPLC).
-
Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted this compound.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for conjugating a terminal alkyne-modified biomolecule with this compound.
Materials:
-
Terminal alkyne-modified biomolecule
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) stock solution
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ and the ligand in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule and the this compound. A starting molar ratio of 1:3 (biomolecule:azide) is common.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Monitoring, Quenching, and Purification:
-
Monitor the reaction progress by a suitable analytical method.
-
Once complete, quench the reaction by adding a chelating agent like EDTA to remove the copper.
-
Purify the final conjugate to remove excess reagents and byproducts.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound conjugation.
Caption: A generalized experimental workflow for this compound conjugation.
Caption: A troubleshooting guide for addressing low conjugation yield.
Caption: The logical reaction pathway for bioconjugation using this compound.
References
minimizing non-specific binding of APN-C3-PEG4-azide
<content>
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of APN-C3-PEG4-azide, with a focus on minimizing non-specific binding in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a specialized chemical probe designed for targeted applications. It consists of three key parts:
-
APN Ligand: A molecule that specifically targets and binds to Aminopeptidase N (APN), also known as CD13, a protein often found on the surface of various cell types.
-
C3-PEG4 Linker: A spacer arm composed of a 3-carbon (C3) chain and a polyethylene glycol (PEG) chain with four repeating units. PEG linkers are known to be flexible, water-soluble, and can reduce non-specific binding by creating a hydration layer that repels unwanted protein interactions.[1][2][3]
-
Azide group (-N3): A highly specific functional group used in bioorthogonal chemistry, most notably in "click chemistry" reactions. This allows for the covalent attachment of a reporter molecule (like a fluorophore) or another molecule of interest after the probe has bound to its target.
Q2: What is non-specific binding and why is it a problem with this probe?
Non-specific binding is the tendency of the this compound probe to attach to unintended cellular components, such as other surface proteins or the cell membrane itself, rather than its specific target, APN/CD13.[4] This is problematic because it generates high background signals (e.g., unwanted fluorescence), which can obscure the true signal from the intended target.[4] This can lead to inaccurate quantification, false positives, and misinterpretation of experimental results.
Q3: What are the primary causes of non-specific binding?
Several factors can contribute to high background and non-specific binding:
-
Hydrophobic and Ionic Interactions: The probe may interact with cellular components through weak hydrophobic or charge-based forces.
-
Excessive Probe Concentration: Using too much probe increases the likelihood of low-affinity, non-specific interactions occurring.
-
Inadequate Blocking: Failing to properly block reactive sites on the cell surface or plate can leave them open for the probe to attach non-specifically.
-
Insufficient Washing: Ineffective washing steps may not remove all the unbound or weakly bound probe, leading to a higher background signal.
-
Cell Health and Autofluorescence: Unhealthy or dead cells can exhibit increased non-specific binding. Additionally, some cell types naturally fluoresce (autofluorescence), which can be mistaken for a specific signal.
Troubleshooting Guide
This section provides structured guidance on how to systematically troubleshoot and minimize non-specific binding.
Issue 1: High Background Signal Across All Samples
If you observe a consistently high background signal, even in your negative controls, it points to a systemic issue in the experimental protocol.
Diagram: General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background signals.
Solutions & Experimental Protocols
1. Optimize the Blocking Step
The goal of blocking is to saturate non-specific binding sites with inert proteins, preventing the probe from adhering to them.
-
Protocol: Blocking Buffer Optimization
-
Prepare several different blocking buffers to test in parallel (see table below).
-
After your initial cell plating and pre-staining washes, incubate separate sets of wells/slides with each blocking buffer for at least 1 hour at room temperature.
-
Proceed with the this compound incubation step as normal.
-
Compare the signal-to-noise ratio for each condition to identify the most effective blocking agent.
-
-
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Buffer System | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | A common and effective general-purpose blocking agent. |
| Normal Serum | 1-10% (v/v) | PBS or TBS | Use serum from the same species as the host of any secondary antibody to prevent cross-reactivity. |
| Protein-Free Blockers | Per Manufacturer | PBS or TBS | Useful for avoiding interactions with protein-based probes and for phospho-protein detection. |
| Non-fat Dry Milk | 3-5% (w/v) | TBS | Cost-effective, but not recommended for systems involving biotin-avidin or certain antibodies due to potential cross-reactivity. |
2. Titrate the Probe Concentration
Using the lowest effective concentration of the probe will minimize off-target interactions.
-
Protocol: Probe Titration Experiment
-
Prepare a serial dilution of the this compound probe, starting from your current concentration and decreasing by half for 5-6 dilutions.
-
Incubate cells with each concentration under identical conditions (time, temperature, blocking).
-
Include a "no probe" control to measure baseline autofluorescence.
-
Measure the signal intensity for each concentration.
-
Plot the signal intensity versus probe concentration. The optimal concentration is typically the lowest point that gives a strong positive signal well above the background.
-
3. Enhance Washing Procedures
Thorough washing is critical to remove unbound probe.
-
Recommendations:
-
Increase Wash Steps: Increase the number of washes from 3 to 4 or 5.
-
Increase Wash Duration: Extend the incubation time for each wash to 5 minutes with gentle agitation.
-
Modify Wash Buffer: Add a low concentration of a non-ionic detergent, such as Tween-20 (0.05-0.1%), to the wash buffer to help disrupt weak, non-specific interactions.
-
Gentle Dispensing: When adding wash buffer, dispense it gently down the side of the well to avoid dislodging adherent cells.
-
Issue 2: Signal Detected in APN/CD13-Negative Control Cells
If you see a signal in a cell line that is known not to express Aminopeptidase N, this is a clear indication of non-specific binding and requires validation of the probe's specificity.
Diagram: Workflow for Validating Probe Specificity
Caption: Experimental design for a competition assay to validate binding specificity.
Solutions & Experimental Protocols
1. Perform a Competition Assay
This is the gold standard for demonstrating binding specificity. The principle is to pre-saturate the APN/CD13 receptors with an unlabeled molecule that also binds to them. This "competitor" will block the this compound probe from binding to its specific target.
-
Protocol: Competition Binding Assay
-
Select a Competitor: Choose a known, unlabeled ligand or antibody for Aminopeptidase N (e.g., Bestatin or a validated anti-CD13 antibody).
-
Prepare Cells: Plate your APN-positive cells as usual.
-
Pre-incubation: Incubate one set of cells with a high concentration (typically 100x molar excess) of the unlabeled competitor for 1 hour before adding the this compound probe.
-
Control Group: Incubate a parallel set of cells with buffer only (no competitor).
-
Probe Incubation: Add the this compound probe to both sets of cells and incubate as normal.
-
Wash and Analyze: Perform washing steps and subsequent detection (e.g., click chemistry with a fluorophore and imaging).
-
Interpretation: A significant reduction in signal in the competitor-treated group compared to the control group indicates that the probe binding is specific to the APN target. The remaining signal in the competitor group represents the level of non-specific binding.
-
Issue 3: Buffer Composition Effects
The chemical environment can influence non-specific interactions. Optimizing your buffer can provide a cleaner signal.
Diagram: Factors Influencing Non-Specific Binding
Caption: How buffer conditions can influence both specific and non-specific interactions.
Solutions & Recommendations
-
Adjust Salt Concentration: Increasing the ionic strength of your buffer (e.g., by increasing NaCl concentration) can help disrupt low-affinity electrostatic interactions that contribute to non-specific binding. Test a range of NaCl concentrations (e.g., 150 mM to 500 mM).
-
Adjust pH: The charge of both the probe and cell surface proteins can be influenced by pH. Ensure your buffer pH is stable and appropriate for maintaining cell health and the intended molecular interactions.
-
Add Detergents: As mentioned for wash buffers, adding a very low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the incubation buffer can reduce hydrophobic interactions. However, be cautious, as higher concentrations can disrupt cell membranes or interfere with specific binding.
By systematically addressing these common issues, researchers can significantly improve the quality and reliability of data obtained using the this compound probe.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of APN-C3-PEG4-azide and Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. This guide provides an in-depth, data-driven comparison of two prominent thiol-reactive linker technologies: the newer 3-arylpropiolonitrile (APN)-based linkers, exemplified by APN-C3-PEG4-azide, and the conventional maleimide-based linkers.
This comparison will delve into the fundamental chemistry, performance characteristics, and experimental considerations for each linker type, offering a clear perspective to inform your selection process for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.
At a Glance: Key Differences
| Feature | This compound | Maleimide Linkers |
| Thiol Reaction Chemistry | Michael Addition | Michael Addition |
| Resulting Linkage | Stable Thioether | Thiosuccinimide Ether |
| Linkage Stability | High; resistant to hydrolysis and thiol exchange | Variable; susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation |
| Second Functional Handle | Azide (for "click chemistry") | Varies (e.g., NHS ester, alkyne) |
| Reaction Kinetics | Moderately fast (e.g., 3.1 M⁻¹s⁻¹ for APN moiety)[1] | Fast (comparable to or faster than APN)[2] |
| Stoichiometric Control | High (especially when combined with click chemistry) | Can be challenging, may result in diverse reaction products[1][3] |
| Primary Advantage | Superior stability of the bioconjugate | Well-established chemistry with a wide variety of commercially available reagents |
| Primary Disadvantage | Newer technology with fewer commercially available variants compared to maleimides | Potential for premature drug release and off-target toxicity due to linkage instability[4] |
Delving Deeper: A Performance-Based Comparison
The Achilles' heel of traditional maleimide-based bioconjugation has been the instability of the resulting thiosuccinimide linkage. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation and potential off-target effects. While advancements such as N-aryl maleimides have shown improved stability, the inherent potential for reversal remains a concern.
APN linkers have emerged as a promising alternative, forming a more stable thioether bond upon reaction with a thiol. This enhanced stability has been demonstrated in both in vitro and in vivo studies.
Quantitative Stability Data
| Linker Type | Conjugate | Conditions | Deconjugation/Cleavage | Half-life (t½) |
| APN | AgUox-APN-HSA | In vitro (5 days) | No cleavage observed | - |
| APN | AgUox-APN-HSA | In vivo (late phase) | - | 17.1 hours |
| N-Alkyl Maleimide | AgUox-MAL-HSA | In vitro (5 days) | Substantial cleavage observed | - |
| N-Alkyl Maleimide | AgUox-MAL-HSA | In vivo (late phase) | - | 12.0 hours |
| N-Alkyl Maleimide | MMAE ADC | Thiol-containing buffer and serum (7 days) | 35-67% deconjugation | - |
| N-Aryl Maleimide | MMAE ADC | Thiol-containing buffer and serum (7 days) | <20% deconjugation | - |
These data clearly indicate the superior stability of the APN-thiol linkage compared to the traditional maleimide-thiol linkage, a critical factor for in vivo applications where long-term stability is paramount.
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams illustrate the reaction pathways and a typical bioconjugation workflow.
Caption: Reaction of APN with a thiol to form a stable thioether.
Caption: Reaction of a maleimide with a thiol and its instability.
Caption: General workflow for thiol-based bioconjugation.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for both this compound and maleimide linkers.
Protocol 1: Cysteine-Specific Conjugation with this compound
This protocol provides a general guideline for the conjugation of a thiol-containing biomolecule (e.g., a protein with an accessible cysteine residue) with this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 7.5-9.0.
-
Reducing agent (optional, if disulfides are present): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): N-acetylcysteine or other small molecule thiol
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to free a cysteine thiol, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.
-
Remove excess TCEP using a desalting column, buffer exchanging the protein into the reaction buffer.
-
-
Linker Preparation:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the prepared protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted APN linker, a small molecule thiol like N-acetylcysteine can be added in excess.
-
-
Purification:
-
Purify the protein conjugate from excess linker and other reaction components using an appropriate chromatography method such as SEC or IEX.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
-
Protocol 2: Thiol-Maleimide Conjugation
This is a standard protocol for labeling proteins with maleimide-based reagents.
Materials:
-
Thiol-containing protein
-
Maleimide linker
-
Reaction Buffer: PBS, pH 6.5-7.5. Avoid buffers containing amines or thiols.
-
Reducing agent (optional): TCEP
-
Purification system: SEC or dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer. If reduction of disulfide bonds is necessary, add TCEP and incubate as described in the APN protocol.
-
Remove excess reducing agent by buffer exchange.
-
-
Linker Preparation:
-
Dissolve the maleimide linker in an organic solvent like DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide linker solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Remove unreacted maleimide linker and byproducts by SEC or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using SDS-PAGE and mass spectrometry.
-
The Second Handle: Azide for Click Chemistry
A significant advantage of the this compound linker is the presence of an azide group. This functional handle allows for a subsequent, highly specific, and efficient "click" reaction, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified molecule, or the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach provides excellent control over the final conjugate structure and allows for the introduction of a wide range of functionalities. Studies have shown that click chemistry can offer superior control over stoichiometry compared to maleimide-thiol conjugation, leading to more defined and homogeneous bioconjugates.
Conclusion: Making the Right Choice
Both this compound and maleimide linkers are valuable tools in the bioconjugation toolbox.
-
Maleimide linkers are a well-established and cost-effective option for many applications. However, the potential for instability of the resulting conjugate is a significant drawback, particularly for in vivo applications where premature payload release can lead to reduced efficacy and increased toxicity.
-
This compound represents a next-generation linker technology that addresses the primary limitation of maleimides by forming a highly stable thioether bond. The inclusion of an azide handle for subsequent click chemistry provides an additional layer of versatility and control. For applications demanding high stability and well-defined conjugates, such as the development of next-generation ADCs and other targeted therapeutics, the superior performance of APN-based linkers makes them a compelling choice.
Ultimately, the selection of the optimal linker will depend on the specific requirements of the application, including the desired stability of the final conjugate, the complexity of the biomolecule, and the overall goals of the research or drug development program. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. Comprehensive Guide for Surface Modification Protocols with Chemical Linkers | AxisPharm [axispharm.com]
A Comparative Guide to PROTAC Linkers: APN-C3-PEG4-azide and Other PEG-Based Scaffolds in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties, including hydrophilicity and biocompatibility. This guide provides a comprehensive comparison of APN-C3-PEG4-azide, a versatile click chemistry handle, with other conventional PEG linkers in the context of PROTAC design, supported by experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; its length, composition, and rigidity are critical determinants of the efficacy of the resulting degrader. An optimal linker facilitates the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long or flexible linker can result in a non-productive ternary complex.
This compound: A "Clickable" PEG Linker
This compound is a heterobifunctional linker that features a 3-arylpropiolonitrile (APN) group and a terminal azide moiety integrated within a PEG4 scaffold. The APN group offers chemoselective reaction with cysteine residues, while the azide group enables facile and efficient conjugation to an alkyne-modified binding element via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] This modular approach significantly streamlines the synthesis of PROTAC libraries with varying linker lengths and attachment points.
A key feature of using azide-alkyne click chemistry is the formation of a stable, rigid triazole ring within the linker.[3][4] This introduces a degree of rigidity compared to a purely flexible PEG chain, which can have a profound impact on the PROTAC's conformational dynamics and its ability to pre-organize for optimal ternary complex formation.
Comparing this compound-Derived Linkers with Traditional PEG Linkers
The primary distinction between a PROTAC synthesized using this compound and one with a traditional PEG linker lies in the presence of the triazole moiety. This seemingly small change can significantly influence several key performance parameters.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance. While direct head-to-head comparisons of this compound with other PEG linkers in a single system are limited in the public domain, the data presented provides valuable insights into the general principles of linker design.
Table 1: Impact of Linker Length and Composition on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~13 (4 PEG units) | <500 | >90 | [5] |
| BRD4 | CRBN | PEG | ~10 (2 PEG units) | >5000 | <20 | |
| CDK9 | CRBN | Triazole-PEG | 16 | ~50 | >90 | |
| CDK9 | CRBN | Triazole-PEG (varied triazole position) | 16 | ~150 | >90 |
This table illustrates the critical importance of linker length, as seen in the BRD4-targeting PROTACs where a longer PEG linker led to significantly better degradation. The data on CDK9 degraders highlights that even the position of a rigid triazole moiety within a linker of the same length can impact potency.
Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Kinetic Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| CDK9 Degrader 1 | Triazole-PEG | >800 | 4.2 | 40 | Not Reported | |
| CDK9 Degrader 2 | Triazole-PEG (varied triazole position) | >800 | 4.5 | <5 | Not Reported | |
| VHL PROTAC | PEG | >800 | High | Not Reported | High | |
| VHL PROTAC | Alkyl | >800 | High | Not Reported | Low |
This table showcases how subtle changes in linker composition, such as the placement of a triazole ring, can influence key drug-like properties like solubility. Furthermore, it highlights that the choice of a more hydrophilic PEG linker can improve cell permeability compared to a more hydrophobic alkyl linker.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.
-
Preparation of the Donor and Acceptor Plates:
-
Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - [C_A] / [C_equilibrium]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Caco-2 Cell Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the opposite chamber.
-
-
Quantification and Analysis:
-
Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
-
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While traditional flexible PEG linkers offer advantages in terms of solubility and synthetic accessibility, the use of "clickable" linkers like this compound provides a powerful platform for rapid PROTAC library synthesis and introduces a semi-rigid triazole moiety that can favorably impact the conformational properties and overall performance of the degrader. The experimental data, though not from a single direct comparative study, strongly suggests that both linker length and the presence of rigid elements like triazoles are key parameters to optimize for achieving potent and drug-like PROTACs. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate different linker strategies and accelerate the development of novel protein-degrading therapeutics.
References
A Comparative Guide to the Conjugation Specificity of APN-C3-PEG4-azide
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), the specificity and stability of the chemical linkage are paramount. This guide provides an objective comparison of APN-C3-PEG4-azide, a heterobifunctional linker, against alternative thiol-reactive chemistries, supported by experimental data and detailed protocols for validation.
This compound is distinguished by its 3-arylpropiolonitrile (APN) moiety, which exhibits high chemoselectivity for cysteine residues, and an azide group for subsequent bioorthogonal "click" chemistry. This dual functionality makes it a valuable tool for constructing precisely defined bioconjugates. The primary alternative for cysteine conjugation has traditionally been maleimide-based linkers. However, emerging evidence highlights significant advantages of the APN chemistry in terms of conjugate stability.
Experimental Workflow for Validation
The validation of this compound conjugation specificity is a multi-step process designed to confirm the site of covalent attachment, the efficiency of the conjugation, and the integrity of the final bioconjugate. This workflow ensures that the linker is attached specifically to the intended cysteine residue and that the subsequent click chemistry reaction proceeds with high fidelity.
Caption: Experimental workflow for the two-phase validation of this compound conjugation.
The Hijacked Pathway: Ubiquitin-Proteasome System
PROTACs, often synthesized using linkers like this compound, function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.
Data Presentation: this compound vs. Alternatives
The primary advantage of this compound over traditional maleimide-based linkers lies in the superior stability of the resulting conjugate. While maleimide-thiol adducts are susceptible to a retro-Michael reaction, leading to deconjugation, APN-cysteine linkages are significantly more robust.
| Feature | This compound | Maleimide-PEG4-azide (Alternative) |
| Reactive Group | 3-Arylpropiolonitrile (APN) | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Reaction Type | Thiol-Click Reaction | Michael Addition |
| Conjugate Stability | High: Forms a stable thioether linkage resistant to hydrolysis and thiol exchange.[1] | Moderate to Low: Susceptible to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione.[1] |
| In Vivo Half-life | Longer serum half-life of the conjugate. A study with albumin-conjugated urate oxidase showed a significantly longer late-phase serum half-life for the APN-conjugate (17.1 h) compared to the maleimide-conjugate (12.0 h).[1] | Shorter serum half-life due to conjugate instability and potential for thiol exchange.[1] |
| Specificity | High chemoselectivity for cysteine residues.[2] | Generally high for thiols, but can exhibit off-target reactions with other nucleophilic residues at higher pH. |
| Reaction Kinetics | Favorable second-order kinetics. | Generally fast reaction kinetics. |
Experimental Protocols
Protein Conjugation with this compound
Objective: To covalently link this compound to a cysteine residue on a target protein.
Materials:
-
Target protein with an accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography (SEC) column for purification.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To the protein solution, add the this compound stock solution to achieve a desired molar excess (typically 5-10 fold excess over the protein). The final concentration of DMSO in the reaction mixture should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purify the resulting protein-APN conjugate using a pre-equilibrated SEC column to remove excess, unreacted linker.
-
Collect the protein-containing fractions and confirm the protein concentration (e.g., by measuring absorbance at 280 nm).
Validation of Conjugation Specificity by Mass Spectrometry
Objective: To confirm the covalent attachment of the APN linker to the intended cysteine residue and to determine the conjugation site.
Materials:
-
Protein-APN conjugate from the previous step.
-
Denaturing, reducing, and alkylating reagents (e.g., DTT, iodoacetamide).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system.
Protocol:
-
Denature, reduce, and alkylate the protein-APN conjugate to unfold the protein and cap any free cysteine residues.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides.
-
Specifically look for the peptide containing the target cysteine residue with a mass modification corresponding to the mass of the this compound linker.
-
The identification of this modified peptide confirms the site-specific conjugation.
Assessment of Conjugation Efficiency by SDS-PAGE
Objective: To estimate the percentage of protein that has been successfully conjugated with the APN linker.
Materials:
-
Unconjugated protein (control).
-
Protein-APN conjugate.
-
SDS-PAGE gels, running buffer, and loading buffer.
-
Coomassie Brilliant Blue or other protein stain.
-
Gel imaging system and densitometry software.
Protocol:
-
Prepare samples of the unconjugated protein and the protein-APN conjugate in SDS-PAGE loading buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Image the gel and perform densitometry analysis on the protein bands.
-
The conjugated protein will have a slightly higher molecular weight than the unconjugated protein, resulting in a slight upward shift in the band position. The efficiency of conjugation can be estimated by comparing the intensity of the conjugated and unconjugated protein bands.
Validation of Azide-Alkyne Click Chemistry
Objective: To confirm the successful conjugation of an alkyne-containing payload to the azide-functionalized protein.
Materials:
-
Protein-APN-C3-PEG4-azide conjugate.
-
Alkyne-functionalized payload.
-
Copper(II) sulfate (CuSO4).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA).
-
SEC column for purification.
Protocol:
-
In a reaction vessel, combine the protein-APN-C3-PEG4-azide conjugate and a molar excess of the alkyne-functionalized payload in a suitable buffer.
-
Prepare a fresh solution of the copper catalyst by premixing CuSO4 and the ligand.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the final bioconjugate using an SEC column to remove unreacted payload and catalyst components.
-
The final product can be analyzed by SDS-PAGE (expecting a further molecular weight shift) and mass spectrometry to confirm the successful dual conjugation.
References
APN-C3-PEG4-azide: A Comparative Guide to Thiol-Reactive Probes
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for the development of effective research tools, diagnostics, and therapeutics. The thiol group of cysteine residues is a primary target for such modifications due to its high nucleophilicity and relatively low abundance. APN-C3-PEG4-azide has emerged as a valuable tool for these applications, offering a dual functionality: a 3-arylpropiolonitrile (APN) group for selective reaction with thiols, and an azide handle for subsequent "click" chemistry. This guide provides an objective comparison of the APN reactive group with two of the most common classes of thiol-reactive probes—maleimides and iodoacetamides—supported by available experimental data.
Comparison of Thiol-Reactive Probes
The selection of a thiol-reactive probe is a critical decision in experimental design, with implications for conjugation efficiency, specificity, and the stability of the final product. The following table summarizes the key characteristics of the APN, maleimide, and iodoacetamide reactive moieties.
| Feature | 3-Arylpropiolonitrile (APN) | Maleimide | Iodoacetamide |
| Primary Target | Thiol (Cysteine) | Thiol (Cysteine) | Thiol (Cysteine) |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide) | Stable Thioether |
| Conjugate Stability | High; resistant to hydrolysis and retro-Michael addition.[1][2] | Moderate; susceptible to retro-Michael addition (deconjugation) and hydrolysis of the maleimide ring at high pH. | High; forms a very stable thioether bond. |
| Known Off-Targets | Side reactions with tyrosine, glycine, and valine have been observed, though with low conversion.[3] | Primary amines (e.g., Lysine) at pH > 7.5. | Other nucleophilic residues (e.g., Lysine, Histidine). |
| Optimal pH Range | 7.5 - 9.0 | 6.5 - 7.5 | ~8.0 |
| Relative Kinetics | Slower than N-phenylmaleimide, but faster than iodoacetamide.[3] | Generally fast. | Generally slower than maleimides. |
Delving into the Chemistries
The distinct reaction mechanisms of these probes underpin their differing profiles of reactivity and stability.
As the diagram illustrates, both APN and maleimide probes react with cysteine via a Michael addition, while iodoacetamides react through an SN2 mechanism. A key differentiator is the stability of the resulting conjugate. The thiosuccinimide adduct formed from the maleimide reaction is susceptible to a retro-Michael reaction, which can lead to deconjugation and loss of the payload, particularly in vivo. In contrast, the thioether bonds formed by APN and iodoacetamide are highly stable.[1]
Experimental Protocols
To aid researchers in the evaluation of these probes, detailed methodologies for assessing conjugate stability and specificity are provided below.
Protocol 1: Assessment of Conjugate Stability
This protocol is designed to compare the stability of different thiol conjugates in a plasma-like environment.
Materials:
-
Purified protein of interest, conjugated separately with APN, maleimide, and iodoacetamide-containing probes.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE apparatus and reagents.
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system.
Procedure:
-
Incubate the protein conjugates in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), withdraw aliquots of the incubation mixture.
-
Analyze the aliquots by SDS-PAGE to visually inspect for deconjugation (i.e., the appearance of the unconjugated protein band).
-
For a more quantitative analysis, subject the aliquots to HPLC-MS analysis to determine the percentage of intact conjugate remaining over time.
-
Compare the degradation profiles of the conjugates derived from the different probes.
Protocol 2: Evaluation of Off-Target Reactivity via Mass Spectrometry
This protocol provides a general workflow for identifying off-target modifications in a complex protein mixture.
Procedure:
-
Incubate a complex protein mixture (e.g., cell lysate) with the thiol-reactive probe of interest under desired reaction conditions.
-
After the incubation period, quench any unreacted probe with a thiol-containing reagent (e.g., dithiothreitol).
-
Denature the proteins, reduce any remaining disulfide bonds, and alkylate the newly exposed thiols with a standard alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS data against a protein database, specifically looking for modifications corresponding to the mass of the probe on cysteine residues (on-target) as well as other nucleophilic amino acids like lysine, histidine, and tyrosine (off-target).
-
Quantify the relative abundance of on-target versus off-target modifications to assess the specificity of the probe.
Conclusion
The choice between APN, maleimide, and iodoacetamide-based probes depends on the specific requirements of the application.
-
This compound stands out for applications demanding high conjugate stability, particularly for in vivo studies where premature drug release is a concern. While it offers excellent stability, researchers should be aware of the potential for minor side reactions with other nucleophilic amino acids.
-
Maleimide-based probes offer the advantage of rapid reaction kinetics but are compromised by the potential for the retro-Michael reaction, leading to less stable conjugates.
-
Iodoacetamide-based probes form highly stable bonds but generally exhibit slower reaction rates and a known propensity for off-target reactions with other nucleophilic residues.
By carefully considering these factors and employing rigorous experimental validation, researchers can select the optimal thiol-reactive probe to achieve their desired bioconjugation outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
APN Linkers vs. Traditional Thiol-Reactive Linkers: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, the stability and efficacy of Antibody-Drug Conjugates (ADCs) are paramount. The choice of linker technology is a critical determinant of an ADC's therapeutic window, influencing its stability in circulation, payload delivery, and ultimately, its clinical success. This guide provides an objective comparison of the advantages of Aryl Phosphine-based (APN) linkers over traditional thiol-reactive linkers, such as maleimides, supported by experimental data and detailed methodologies.
Traditional thiol-reactive linkers, particularly those based on maleimide chemistry, have been widely used in the construction of ADCs. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the physiological environment, leading to premature release of the cytotoxic payload. This off-target drug release can cause systemic toxicity and reduce the therapeutic efficacy of the ADC. APN linkers have emerged as a promising alternative, offering a more stable and robust conjugation chemistry.
Superior Stability of APN Linkers
The primary advantage of APN linkers lies in the formation of a highly stable covalent bond with thiol groups of cysteine residues on the antibody. Unlike the reversible nature of the thiol-maleimide adduct, the bond formed by APN linkers is significantly more resistant to cleavage in plasma.
A key challenge with maleimide-based ADCs is the potential for the linker-payload to be transferred to other thiol-containing proteins in the plasma, such as albumin. This not only leads to a loss of the therapeutic agent from the intended antibody carrier but can also result in off-target toxicities.
While direct head-to-head in vivo studies comparing ADCs constructed with APN and maleimide linkers are emerging, data from protein-conjugate studies strongly support the enhanced stability of the APN linkage. For instance, a study comparing a human serum albumin (HSA) conjugate prepared with an APN linker to one prepared with a maleimide linker demonstrated a significantly longer in vivo serum half-life for the APN-linked conjugate.[1] In the late phase of the study, the serum half-life of the APN-HSA conjugate was 17.1 hours, compared to 12.0 hours for the maleimide-HSA conjugate, indicating greater stability of the APN linkage in a physiological environment.[1]
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate (Approximate) | Key Observation |
| APN-based | HSA-conjugate in vivo (mice) | Late Phase (84-120h) | Significantly longer half-life (17.1h) | Demonstrates superior in vivo stability compared to maleimide.[1] |
| Traditional Maleimide | ADC in human plasma | 7 | ~50% | Prone to significant deconjugation via retro-Michael reaction. |
| Traditional Maleimide | HSA-conjugate in vivo (mice) | Late Phase (84-120h) | Shorter half-life (12.0h) | Highlights the inherent instability of the maleimide linkage.[1] |
Reaction Mechanisms and Specificity
Both APN and maleimide linkers are designed to react specifically with thiol groups, which are present in the cysteine residues of antibodies. This specificity allows for controlled conjugation of the cytotoxic payload to the antibody.
Traditional Thiol-Reactive Linker (Maleimide) Reaction
Maleimide linkers react with thiols via a Michael addition reaction to form a thiosuccinimide linkage. While this reaction is efficient, the resulting bond is reversible.
Figure 1. Reaction of a maleimide linker with an antibody thiol and subsequent retro-Michael reaction leading to payload transfer.
APN Linker Reaction
APN linkers react with thiols to form a stable, irreversible covalent bond. This reaction proceeds with high specificity for thiol groups, minimizing off-target reactions.
Figure 2. Reaction of an APN linker with an antibody thiol to form a stable conjugate.
Experimental Protocols
To assess the stability of ADCs and compare the performance of different linker technologies, robust experimental protocols are essential.
In Vitro Plasma Stability Assay (ELISA-based)
This assay is used to determine the stability of an ADC in plasma by measuring the amount of conjugated payload remaining on the antibody over time.
Materials:
-
ADC construct
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Coating antibody (anti-human IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (anti-payload antibody conjugated to an enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Coating: Coat a 96-well plate with an anti-human IgG antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Sample Addition: Add the plasma samples containing the ADC to the wells and incubate for 2 hours at room temperature. This will capture the total antibody.
-
Detection: Wash the plate and add the enzyme-conjugated anti-payload antibody. Incubate for 1 hour at room temperature. This will detect the amount of payload still attached to the captured antibody.
-
Substrate Addition: Wash the plate and add the substrate. Incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The amount of conjugated payload is determined by comparing the absorbance to a standard curve. The percentage of intact ADC is calculated relative to the time 0 sample.
In Vitro Plasma Stability Assay (LC-MS-based)
This method provides a more detailed analysis of ADC stability, allowing for the quantification of the intact ADC, deconjugated antibody, and free payload.
Materials:
-
ADC construct
-
Human, rat, or mouse plasma
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)
-
Reducing agent (e.g., DTT) for analysis of light and heavy chains
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points.
-
Immunoaffinity Capture: Capture the ADC from the plasma samples using immunoaffinity beads.
-
Washing: Wash the beads to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads.
-
Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) and identify different species (e.g., intact ADC, unconjugated antibody).
-
Data Analysis: Quantify the different species to determine the rate of deconjugation.
References
evaluating the efficacy of PROTACs with different linker compositions
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a linker connecting the two. While the warhead and E3 ligase ligand provide specificity, the often-underestimated linker is a key determinant of a PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders. We will delve into the impact of linker length, composition (flexible vs. rigid), and attachment points on the degradation of two well-studied therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical properties are crucial for optimizing the geometry and stability of this ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][2]
Figure 1: PROTAC Mechanism of Action.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[1] Lower DC50 values indicate higher potency, while higher Dmax values signify greater degradation efficacy.
Case Study 1: BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogenes such as c-Myc.[3][4] Its degradation is a promising therapeutic strategy for various cancers. The following tables summarize data for BRD4-targeting PROTACs with different linker compositions, primarily recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Flexible (PEG) | PEG linker | <100 | >85 | LS174t | |
| MZ1 | Flexible (PEG) | PEG linker with different attachment to JQ1 | <100 | >90 | HeLa | |
| PROTAC 1 | Flexible (PEG) | Optimized PEG linker | <1 | >90 | Burkitt's Lymphoma | |
| PROTAC 5 | Flexible | Proprietary linker | 165 | >90 | BxPC3 | |
| Compound 27 | Flexible (Alkyl) | 10-atom hydrocarbon chain | - | High | HeLa | |
| Compound 29 | Flexible (PEG) | 10-atom PEG chain | - | High | HeLa | |
| Compound 34 | Rigid | Piperazine-containing linker (15 atoms) | - | High | HeLa |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
Case Study 2: BTK Degradation
BTK is a crucial component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The following table presents data for BTK-targeting PROTACs, highlighting the influence of linker modifications on degradation efficiency.
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC | Linker Type | Linker Composition/Modification | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PTD10 | Flexible (PEG) | PEG linker | 0.5 | >95 | Ramos | |
| PTD13 | Flexible (PEG) | Different linker attachment point | >3000 | Low | Ramos | |
| NC-1 | Flexible (PEG) | Non-covalent warhead with PEG linker | 2.2 | 97 | Mino | |
| RC-3 | Flexible (PEG) | Reversible covalent warhead with PEG linker | 20.3 | 98 | Mino | |
| PROTAC BTK Degrader-3 | Flexible | Proprietary linker | 10.9 | - | Mino |
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize PROTACs with different linker compositions.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa for BRD4, Ramos for BTK) at a density that ensures 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-BTK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine DC50 and Dmax values.
Figure 2: Western Blot Experimental Workflow.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the PROTAC-induced interaction between the target protein and the E3 ligase.
1. Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
2. Assay Plate Setup:
-
Plate the transfected cells in a 96- or 384-well plate.
3. Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the acceptor protein.
-
Add a serial dilution of the PROTAC to induce ternary complex formation.
4. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.
Biophysical Assays for Binding Affinity
Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are powerful in vitro techniques to quantify the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the stability and cooperativity of the ternary complex.
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol Outline:
-
Immobilize one binding partner (e.g., E3 ligase) onto the sensor chip.
-
Flow the PROTAC (analyte) over the surface at various concentrations to measure binary binding kinetics (kon, koff) and affinity (KD).
-
To measure ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event to determine binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Protocol Outline:
-
Place one binding partner (e.g., target protein) in the sample cell.
-
Titrate the PROTAC into the sample cell from a syringe.
-
Measure the heat released or absorbed after each injection to generate a binding isotherm.
-
Fluorescence Polarization (FP):
-
Principle: Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Protocol Outline:
-
Use a fluorescently labeled ligand (tracer) that binds to the target protein.
-
In a competitive binding assay, measure the displacement of the tracer by the PROTAC, which results in a decrease in fluorescence polarization.
-
Impact on Downstream Signaling
Degradation of a target protein by a PROTAC is expected to impact its downstream signaling pathways, providing a functional readout of PROTAC efficacy.
BRD4 Degradation and c-Myc Repression
BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, promoting the expression of target genes, most notably the proto-oncogene c-Myc. Degradation of BRD4 by PROTACs leads to the downregulation of c-Myc, resulting in anti-proliferative effects in cancer cells.
Figure 3: Downstream effects of BRD4 degradation.
BTK Degradation and B-Cell Receptor Signaling Inhibition
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Downstream of the BCR, BTK activates pathways such as NF-κB and MAPK. Degradation of BTK by PROTACs effectively blocks these downstream signals, leading to an anti-proliferative response in malignant B-cells.
Figure 4: Downstream effects of BTK degradation.
Conclusion
The linker component of a PROTAC is far more than a simple tether; it is a critical determinant of the molecule's efficacy. As demonstrated by the case studies of BRD4 and BTK, variations in linker length, composition, and attachment points can profoundly impact the potency and extent of target protein degradation. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing appreciation for the potential of rigid linkers to pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency and selectivity. The systematic evaluation of a diverse range of linkers, using the comprehensive suite of experimental protocols outlined in this guide, is essential for the rational design of highly effective and clinically successful PROTACs.
References
A Comparative Guide to CuAAC and SPAAC for APN-C3-PEG4-azide Bioconjugation
In the landscape of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of ligation chemistry is paramount. The APN-C3-PEG4-azide is a versatile, PEG-based PROTAC linker designed for "click" chemistry.[1] It features a terminal azide group that can be conjugated to a target molecule through either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective, data-driven comparison of these two powerful click chemistry reactions for the functionalization of this compound, enabling researchers, scientists, and drug development professionals to select the optimal strategy for their specific application.
Quantitative Performance Comparison
The decision between CuAAC and SPAAC fundamentally involves a trade-off between reaction kinetics and biocompatibility. CuAAC offers superior speed, while SPAAC provides a metal-free environment crucial for live-cell and in vivo studies.[2][3]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway |
| Catalyst | Copper(I) (Generated in situ from CuSO₄/Ascorbate)[4] | None (Driven by ring strain)[4] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Biocompatibility | Limited due to copper-induced cytotoxicity. May cause oxidation of amino acids. | High; ideal for live-cell imaging and in vivo applications. | For any application in living systems, SPAAC is the superior choice. |
| **Reaction Rate (k₂) ** | Very Fast (10 to 10⁴ M⁻¹s⁻¹) | Slower (10⁻² to 1 M⁻¹s⁻¹) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Alkyne Reactant | Simple terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). | Terminal alkynes are generally smaller and less expensive than strained cyclooctynes. |
| Regioselectivity | High; exclusively forms the 1,4-disubstituted triazole isomer. | Low; forms a mixture of regioisomers. | CuAAC yields a single, well-defined product, simplifying downstream analysis. |
| Typical Yield | > 90% | > 85% | Both reactions are highly efficient, a hallmark of click chemistry. |
| Reaction Conditions | Aqueous buffers, wide pH range (4-12), ambient temperature. | Physiological pH and temperature. | Both methods operate under mild, biocompatible conditions. |
| Side Reactions | Potential for oxidative alkyne homocoupling; Cu(I) can promote oxidation of certain amino acids. | Strained cyclooctynes can be unstable or exhibit reactivity with thiols. | The potential for side-reactions exists for both, requiring careful optimization. |
Reaction Mechanisms and Core Principles
CuAAC and SPAAC both yield a stable triazole ring but differ in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with the azide on the APN-C3-PEG4 linker. In contrast, SPAAC utilizes the high ring strain (~18 kcal/mol) of a cyclooctyne, such as Dibenzocyclooctyne (DBCO), to lower the activation energy, allowing the reaction to proceed efficiently without a catalyst.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound. Researchers should optimize concentrations and reaction times for their specific substrates.
This protocol describes the conjugation of this compound to a terminal alkyne-functionalized molecule (Alkyne-Substrate).
Materials:
-
This compound
-
Alkyne-Substrate
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (prepare fresh, e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Methodology:
-
Prepare Reactants: Dissolve this compound (1.0 equivalent) and the Alkyne-Substrate (1.0 - 1.2 equivalents) in the reaction buffer.
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution at a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO₄ and 25 µL of 50 mM THPTA). Vortex briefly. The ligand is crucial for stabilizing the Cu(I) ion and protecting biomolecules from oxidative damage.
-
Initiate Reaction: Add the catalyst premix to the reactant solution to achieve a final copper concentration of 0.1-1 mM.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to achieve a final concentration of 1-5 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress using an appropriate analytical method (e.g., LC-MS, HPLC).
-
Purification: Once the reaction is complete, purify the conjugate using a method suitable for the product (e.g., size-exclusion chromatography, reversed-phase HPLC).
This protocol describes the catalyst-free conjugation of this compound to a strained alkyne, such as a DBCO-functionalized molecule (DBCO-Substrate).
Materials:
-
This compound
-
DBCO-Substrate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, or cell culture media)
Methodology:
-
Prepare Reactants: Dissolve this compound (1.0 equivalent) and the DBCO-Substrate (1.0 - 1.5 equivalents) in the reaction buffer.
-
Initiate Reaction: Combine the reactant solutions. No catalyst is required.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C. Reaction times are typically longer than for CuAAC, ranging from 1 to 12 hours, depending on the reactant concentrations and the specific cyclooctyne used.
-
Monitor and Purify: Monitor the reaction progress. Once complete, purify the conjugate to remove unreacted starting materials using an appropriate method.
Comparative Experimental Workflow
The primary difference in the experimental workflow lies in the preparation and addition of the catalyst for the CuAAC reaction.
References
APN-C3-PEG4-azide: A Superior Linker for Stable Bioconjugates and Advanced Drug Development
For researchers, scientists, and drug development professionals, the quest for stable and efficient bioconjugation strategies is paramount. APN-C3-PEG4-azide has emerged as a powerful and versatile heterobifunctional linker, offering significant advantages over traditional methods, particularly in the realms of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data, and offers detailed protocols for its application.
This compound is a molecule designed for two-step bioconjugation. It features a 3-arylpropiolonitrile (APN) group for the highly selective and stable linkage to cysteine residues on proteins, and an azide moiety for subsequent "click" chemistry reactions.[1][2] This dual functionality allows for the precise and robust attachment of a wide range of molecules, including cytotoxic drugs, imaging agents, and E3 ligase ligands, to proteins of interest.
Unparalleled Stability of the APN-Cysteine Conjugate
A key differentiator of the APN linker is the exceptional stability of the bond it forms with cysteine residues.[3][4] Traditional maleimide-based linkers, while widely used, are susceptible to a retro-Michael reaction in the presence of thiols like glutathione in the plasma. This can lead to premature release of the payload, reducing therapeutic efficacy and causing off-target toxicity.
The APN-cysteine linkage, in contrast, demonstrates remarkable stability in aqueous media, human plasma, and living cells. A study directly comparing the in vivo stability of a human serum albumin (HSA) conjugate prepared with an APN linker versus a maleimide linker revealed a significantly longer serum half-life for the APN-conjugated protein.
| Linker Type | In Vivo Serum Half-life (late phase) | Reference |
| Maleimide-HSA Conjugate | 12.0 hours | |
| APN-HSA Conjugate | 17.1 hours | **** |
This enhanced stability makes this compound an ideal choice for applications requiring long-term stability in biological systems, such as the development of next-generation ADCs with improved therapeutic windows.
Enhancing PROTAC Efficacy through Optimized Linkers
In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its efficacy. The length, composition, and flexibility of the linker directly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and degradation.
This compound serves as a PEG-based linker in PROTAC synthesis, offering the benefits of increased solubility and improved pharmacokinetic properties. The PEG4 spacer provides an optimal length and flexibility for many target-E3 ligase pairs. While direct comparative studies of PROTACs utilizing the this compound linker are still emerging, the principles of linker design in PROTACs are well-established.
| Linker Type | Key Characteristics | Impact on PROTAC Efficacy |
| PEG Linkers | Hydrophilic, flexible, variable length | Can improve solubility and cell permeability. Optimal length is crucial for ternary complex formation. |
| Alkyl Chains | Hydrophobic, flexible | Can be synthetically straightforward, but may decrease solubility. |
| Rigid Linkers | Constrained conformation | Can pre-organize the PROTAC for optimal binding, potentially increasing potency. |
The choice of linker is target-dependent and often requires empirical optimization. However, the favorable properties of PEG linkers, combined with the stable conjugation chemistry of the APN group, position this compound as a highly promising tool for the development of potent and stable PROTACs.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol outlines the general procedure for conjugating a molecule of interest (e.g., a drug, a fluorescent probe) containing an alkyne group to a cysteine-containing protein using this compound.
Step 1: Reaction of this compound with the Protein
-
Protein Preparation: Ensure the protein solution is in a suitable buffer at a pH between 7.5 and 9.0 (e.g., PBS). If necessary, reduce any disulfide bonds to generate free cysteine residues using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reaction Setup: Add a 5- to 10-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Azide-functionalized protein from Step 1.
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).
-
A copper(I)-stabilizing ligand such as THPTA (e.g., 100 mM in water).
-
A reducing agent such as sodium ascorbate (e.g., 300 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microfuge tube, combine the azide-functionalized protein, the alkyne-containing molecule (typically in a 1.5- to 5-fold molar excess over the protein), and a suitable buffer (e.g., PBS).
-
Add the THPTA solution, followed by the CuSO4 solution, and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
Protocol 2: In Vivo Solution Preparation of this compound Conjugate
For in vivo applications, a clear solution of the bioconjugate is often required. The following is a general protocol for preparing a solution for injection.
-
Stock Solution: Prepare a concentrated stock solution of the purified bioconjugate in an appropriate solvent (e.g., DMSO).
-
Vehicle Preparation: In a separate tube, mix the vehicle components. A common vehicle formulation is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the stock solution of the bioconjugate to the vehicle and mix thoroughly. For example, to prepare a 1 mL working solution, add 100 µL of the stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.
Note: The solubility and stability of the final conjugate in this formulation should be confirmed experimentally.
Visualizing the Workflow and Pathways
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
References
case studies of successful PROTAC development with APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical, yet often underappreciated, component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The linker's length, composition, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of PROTACs featuring Polyethylene Glycol (PEG)-based linkers, with a conceptual focus on constructs analogous to those synthesized with APN-C3-PEG4-azide, against alternatives with different linker architectures. By presenting experimental data from key case studies, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a resource for the rational design and optimization of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer; it is a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome. Different linker types offer distinct advantages and disadvantages:
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible. They can enhance the solubility and cell permeability of the PROTAC molecule. The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, PEG linkers may be more susceptible to oxidative metabolism in vivo compared to alkyl-based linkers.[2]
-
Alkyl Linkers: These linkers consist of saturated hydrocarbon chains and are generally more hydrophobic than PEG linkers. While synthetically straightforward, their hydrophobicity can sometimes lead to lower solubility. They offer a degree of conformational restriction that can be beneficial for certain target-E3 ligase pairs.
-
Rigid Linkers: Incorporating cyclic structures such as piperazine or piperidine, rigid linkers provide conformational constraint. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.
Case Study: Bruton's Tyrosine Kinase (BTK) Degraders
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Several PROTACs have been developed to target BTK for degradation.
One notable example is the development of a series of reversible covalent BTK PROTACs. In one study, researchers synthesized PROTACs with different linkers, including a rigid linker and flexible PEG linkers of varying lengths, to connect a BTK inhibitor to a Cereblon (CRBN) E3 ligase ligand.[3] While the specific this compound was not used, the principles of using PEG linkers of different lengths are directly comparable.
Comparative Performance of BTK-Targeting PROTACs
The following table summarizes representative data from studies on BTK-targeting PROTACs with different linker types. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PTD10 (Short Alkyl) | BTK | CRBN | 0.5 | >95 | Ramos | [4] |
| PTD13 (PEG-based) | BTK | CRBN | <10 | >95 | Ramos | [4] |
| PTD15 (Longer PEG) | BTK | CRBN | 25-50 | >95 | Ramos | |
| MT802 (PEG-based) | BTK | CRBN | <10 | >90 | NAMALWA |
Observations:
-
In the PTD series, the PROTAC with the shortest alkyl linker (PTD10) exhibited the highest potency (lowest DC50 value).
-
Increasing the PEG linker length in the PTD series led to a slight decrease in potency.
-
The PEG-based PROTAC, MT802, also demonstrated potent BTK degradation at low nanomolar concentrations.
These findings highlight that linker composition and length are critical parameters that require careful optimization for each target-ligand pair. While PEG linkers can be highly effective, the optimal length and flexibility must be empirically determined.
Case Study: Androgen Receptor (AR) Degraders
The androgen receptor (AR) is a key driver of prostate cancer. AR-targeting PROTACs have shown significant promise, with several entering clinical trials. ARV-110 is a first-in-class, orally bioavailable AR PROTAC. Its development involved extensive optimization of the linker to achieve desirable drug-like properties. ARV-110 features a more rigid piperidine-piperazine linker, which contributes to its improved pharmacokinetic profile.
Comparative Performance of AR-Targeting PROTACs
The table below presents data on AR-targeting PROTACs, illustrating the impact of linker design.
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-110 | Rigid (Piperidine-piperazine) | AR | CRBN | ~1 | >90 | VCaP | |
| ARCC-4 | Flexible (PEG-based) | AR | VHL | Potent Degradation | N/A | VCaP |
Observations:
-
ARV-110, with its rigid linker, demonstrates potent AR degradation and has advanced to clinical trials, highlighting the success of this linker strategy for achieving oral bioavailability.
-
While detailed quantitative comparisons are not available in the same study, the development of ARV-110 from earlier versions with more flexible linkers underscores the importance of linker rigidification for improving pharmacokinetic properties.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., VCaP for AR, Ramos for BTK) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK or anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to assess the formation of the PROTAC-induced ternary complex.
-
Reagent Preparation:
-
Prepare dilutions of the target protein (e.g., recombinant BTK or AR), the E3 ligase complex (e.g., CRBN/DDB1), and the PROTAC in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.
-
-
Addition of AlphaLISA Beads:
-
Add AlphaLISA acceptor beads conjugated to an antibody against the target protein and donor beads conjugated to an antibody against a tag on the E3 ligase complex.
-
-
Signal Detection:
-
Incubate the plate in the dark and then read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for understanding PROTAC development. The following diagrams were created using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: APN-C3-PEG4-azide vs. Commercially Available Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. This guide provides an objective, data-driven comparison of APN-C3-PEG4-azide against other commercially available linkers, with a focus on performance metrics and experimental validation.
This compound is a heterobifunctional linker featuring a thiol-reactive 3-arylpropiolonitrile (APN) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an azide handle for click chemistry. This combination of features aims to address some of the key challenges in bioconjugation, most notably the stability of the linkage to cysteine residues.
Comparative Analysis of Linker Performance
The performance of a linker is a multidimensional attribute encompassing reaction efficiency, stability of the resulting conjugate, and its impact on the biophysical properties of the final product. This section provides a comparative summary of this compound against other widely used linker classes.
Thiol-Reactive Group Stability: APN vs. Maleimide
A primary point of differentiation for this compound is its APN group, which offers an alternative to the commonly used maleimide chemistry for cysteine conjugation. While maleimides react efficiently with thiols, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity[1][2]. The APN moiety is designed to form a more stable thioether linkage[3][4].
A key in vivo study directly compared the stability of a human serum albumin (HSA) conjugate prepared using an APN linker to one prepared with a maleimide linker. The results demonstrated a significant improvement in the in vivo stability of the APN-linked conjugate. While substantial cleavage of the thioether bond was observed with the maleimide conjugate, the APN-linked conjugate remained stable[5].
| Linker Chemistry | Conjugate Stability (in vivo) | Key Observations |
| APN-Thiol | High | No observable cleavage of the thiol-APN product in vivo. |
| Maleimide-Thiol | Variable to Low | Susceptible to retro-Michael reaction, leading to payload exchange with other thiols like albumin. Approximately 50% of a maleimide-based ADC may degrade in human plasma over 7 days. N-aryl maleimides show improved stability over N-alkyl maleimides. |
| "Bridging" Disulfide | High | Demonstrates >95% stability in human plasma over 7 days. |
| Thiol-ene | High | Shows >90% stability in human plasma over 7 days. |
The Role of the PEG4 Spacer
The inclusion of a polyethylene glycol (PEG) spacer in a linker can significantly enhance the solubility and improve the pharmacokinetic properties of a bioconjugate. The PEG4 spacer in this compound contributes to these favorable characteristics. Studies have shown that PEGylation can increase the half-life of bioconjugates and reduce their off-target toxicity. The length of the PEG chain is a critical parameter, with longer chains generally leading to increased stability and solubility.
Versatility of the Azide Group for Click Chemistry
The azide functional group on this compound allows for its use in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. This provides a versatile method for attaching the linker to a payload or other molecule of interest. The two main types of click chemistry reactions involving azides are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very fast and high-yielding reaction. The rate constant for CuAAC is in the range of 10-100 M⁻¹s⁻¹.
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications. The reaction rate is generally slower than CuAAC, with rate constants in the range of 10⁻²-1 M⁻¹s⁻¹.
The choice between CuAAC and SPAAC depends on the specific application and the tolerance of the biological system to copper.
Experimental Protocols
To facilitate the objective evaluation of this compound and other linkers, this section provides detailed protocols for key experiments.
Protocol 1: Cysteine-Specific Protein Conjugation
This protocol describes a general procedure for conjugating a thiol-reactive linker to cysteine residues on a protein, such as an antibody.
Materials:
-
Antibody or protein with accessible cysteine residues (if necessary, disulfide bonds can be reduced using a reducing agent like TCEP).
-
Thiol-reactive linker (e.g., this compound, Maleimide-PEG4-azide).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce the antibody's disulfide bonds by incubating with a 10-fold molar excess of TCEP at 37°C for 1 hour. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve the thiol-reactive linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 5-10 moles of linker per mole of protein. Incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted linker. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the linker-payload bond in plasma.
Materials:
-
Purified bioconjugate.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical system (e.g., HPLC, LC-MS).
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload. Analyze the protein pellet to quantify the amount of intact conjugate.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and the mechanism of linker instability.
Caption: Workflow for Cysteine-Specific Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Mechanism of Maleimide-Thiol Conjugate Instability via Retro-Michael Reaction.
Conclusion
The selection of a linker is a critical step in the development of robust and effective bioconjugates. This compound presents a compelling option for researchers seeking to overcome the stability limitations associated with traditional maleimide-based linkers. The superior stability of the APN-cysteine bond, as demonstrated in vivo, coupled with the favorable properties of the PEG4 spacer and the versatility of the azide group, makes it a strong candidate for the development of next-generation ADCs and other targeted therapeutics. However, the optimal linker choice will always be application-dependent, and a thorough evaluation of different linker technologies using standardized experimental protocols is essential for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 2183440-32-4 | BroadPharm [broadpharm.com]
- 4. APN PEG | BroadPharm [broadpharm.com]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of APN-C3-PEG4-azide: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of APN-C3-PEG4-azide is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks associated with this azide-containing PEGylated compound.
This compound is a valuable tool in drug development, utilized as a PEG-based PROTAC linker. Its structure, incorporating both a polyethylene glycol (PEG) chain and a reactive azide group, necessitates careful handling and adherence to specific disposal protocols. The azide functional group, in particular, presents potential hazards, including the formation of explosive compounds if not managed correctly.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be aware of its potential hazards. The primary concerns are associated with the azide group, which is known to be reactive and potentially explosive.
| Hazard Classification | Description | Mitigation Measures |
| Reactive/Explosive | Azide compounds can form shock-sensitive and explosive metal azides upon contact with heavy metals such as lead, copper, silver, and mercury. They can also be sensitive to heat and friction. | Avoid contact with metal spatulas, drainpipes (lead or copper), and other metal-containing equipment. Use non-metallic (e.g., plastic or ceramic) tools. Store away from heat sources. |
| Toxicity | Azides can be toxic if inhaled, ingested, or absorbed through the skin. | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |
| Reactivity with Acids | Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃) gas. | Avoid mixing with acidic waste streams. Ensure waste containers are not contaminated with acids. |
The PEG component of the molecule is generally considered to be of low toxicity and biodegradable. However, the disposal procedure must prioritize the management of the more hazardous azide group.
Disposal Decision Workflow
The appropriate disposal route for this compound depends on the concentration and volume of the waste. The following workflow provides a decision-making framework for laboratory personnel.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Based on the decision workflow, follow the appropriate procedure below. All procedures must be conducted in a certified chemical fume hood while wearing appropriate PPE.
Direct Disposal as Hazardous Waste (Preferred Method)
This is the most recommended and safest method for all forms of this compound waste, including pure compound, concentrated solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregation: Collect all waste containing this compound separately from other chemical waste streams, especially acidic waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container made of plastic (e.g., high-density polyethylene). Do not use metal containers.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Azide-Containing Waste," and the full chemical name: "this compound." List any other components of the waste mixture.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment away from incompatible materials, particularly acids and heavy metals.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Chemical Deactivation (Quenching) for Dilute Aqueous Solutions
For small quantities of dilute aqueous solutions (<1% w/v), chemical deactivation can be performed to neutralize the azide group before disposal. This procedure should only be carried out by trained personnel.
Experimental Protocol: Deactivation with Sodium Nitrite and Nitrous Acid
This method converts the azide to nitrogen gas.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the dilute this compound solution.
-
Reagent Addition: While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use a molar excess of sodium nitrite relative to the azide.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid dropwise from the dropping funnel. Maintain a temperature of 20-25°C. The addition of acid will generate nitrous acid in situ, which reacts with the azide. Gas evolution (nitrogen) will be observed. Caution: This step must be performed slowly to control the reaction rate and gas evolution.
-
Reaction Completion: Continue stirring for at least two hours after the addition of acid is complete to ensure full destruction of the azide.
-
Verification (Optional but Recommended): Test for the presence of residual azide using a ferric chloride spot test. A red color indicates the presence of hydrazoic acid, meaning the reaction is incomplete.
-
Neutralization: Once the absence of azide is confirmed, neutralize the solution by carefully adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water, pending approval from your local EHS and in compliance with local regulations.
Caption: Workflow for the chemical deactivation of dilute azide solutions.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines before proceeding.
Personal protective equipment for handling APN-C3-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of APN-C3-PEG4-azide, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] Due to its azide group, this compound requires careful handling to mitigate risks associated with both toxicity and potential reactivity. Adherence to these procedural steps is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves are recommended. For situations with a higher risk of exposure, consider using Silver shield gloves underneath nitrile gloves.[2] | Azide compounds can be absorbed through the skin. Double-gloving provides an additional barrier against contamination.[2] |
| Eye Protection | At a minimum, chemical safety glasses or splash goggles should be worn.[2] A face shield, in addition to goggles, is required when there is a risk of splashes.[2] | Protects against accidental splashes and potential energetic decomposition of the azide. |
| Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher risk of exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | For chemicals that produce vapors or fumes, work should be conducted in a fume hood. If engineering controls are insufficient, an appropriate respirator may be necessary. | Minimizes the risk of inhaling potentially toxic fumes or aerosols. |
Operational Plan: Safe Handling and Storage
All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation : Before starting any work, thoroughly review this guide and the Safety Data Sheet (SDS) for this compound. Ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Work Surface : Line the work area within the fume hood with disposable absorbent bench paper.
-
Handling Solids : When weighing or transferring the solid form of this compound, use plastic or ceramic spatulas. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.
-
Solution Preparation : When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
Incompatible Materials : Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can lead to the formation of highly toxic and explosive compounds. Halogenated solvents should also be avoided.
-
Storage : Store this compound in a tightly sealed and clearly labeled container. Recommended storage is at -20°C for up to one month or -80°C for up to six months.
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.
-
Aqueous Waste : Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : Contaminated solid waste, such as gloves, bench paper, and spatulas, should be collected in a separate, clearly labeled hazardous waste container.
-
Prohibition of Drain Disposal : Never dispose of azide-containing waste down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations, which can lead to violent explosions.
-
Waste Segregation : Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.
Emergency Procedures
-
Spills : In the event of a small spill within a fume hood, alert others in the area. While wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated absorbent into a hazardous waste container. Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Skin Contact : Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if symptoms persist.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes and seek prompt medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
